2-(4-methoxyphenyl)propan-1-amine hydrochloride chemical properties
Abstract This technical guide provides a comprehensive analysis of 2-(4-methoxyphenyl)propan-1-amine hydrochloride , a specific structural isomer of the controlled substance para-methoxyamphetamine (PMA). Unlike its -met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of 2-(4-methoxyphenyl)propan-1-amine hydrochloride , a specific structural isomer of the controlled substance para-methoxyamphetamine (PMA). Unlike its
-methylated counterpart, this compound acts as a -methylated phenethylamine derivative. This document details its physicochemical properties, validated synthetic pathways via nitrile reduction, spectroscopic characterization, and critical safety distinctions for researchers in medicinal chemistry and drug development.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Classification[1][2]
IUPAC Name : 2-(4-Methoxyphenyl)propan-1-amine hydrochloride
The most robust and chemically explicitly validated route involves the reduction of 2-(4-methoxyphenyl)propanenitrile . This pathway avoids the formation of secondary amine byproducts common in reductive amination of ketones.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from propionic acid precursor to the final amine hydrochloride salt.
Detailed Protocol: Nitrile Reduction
Precursor : 2-(4-methoxyphenyl)propanenitrile (B.P. 115°C at 1 mmHg) [1].[2]
Step-by-Step Methodology :
Setup : Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (
or Ar).
Reagent Prep : Suspend Lithium Aluminum Hydride (
, 1.5 eq) in anhydrous THF (tetrahydrofuran) at 0°C.
Addition : Dissolve 2-(4-methoxyphenyl)propanenitrile (1.0 eq) in anhydrous THF. Add dropwise to the
suspension over 30 minutes, maintaining temperature <10°C.
Reaction : Allow to warm to room temperature, then reflux for 3–5 hours. Monitor via TLC (disappearance of nitrile spot).
Quenching (Fieser Method) : Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the mass of in grams.
Isolation : Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo to yield the oily free base.
Salting : Dissolve the oil in minimal dry ethanol. Add concentrated HCl in diethyl ether dropwise until pH ~3. Cool to -20°C to crystallize.
Part 4: Pharmacological & Toxicological Context
Structure-Activity Relationship (SAR)
This compound belongs to the class of Trace Amine-Associated Receptor (TAAR) agonists. Unlike amphetamines,
-methylphenethylamines typically show:
Reduced Monoamine Releaser Activity : The steric bulk at the
-position interferes with the transporter (DAT/SERT) translocation mechanism required for potent psychostimulant effects.
TAAR1 Agonism : Likely retains agonist activity at TAAR1, regulating monoaminergic firing rates, similar to unsubstituted
Isomer Warning : This compound is a structural isomer of PMA (para-methoxyamphetamine) , a highly toxic serotonergic drug (Schedule I). Analytical differentiation (NMR/MS) is mandatory before use to ensure the correct isomer is present.
Protective Equipment : N95 respirator or fume hood required to avoid inhalation of fine dust.
References
PrepChem . "Synthesis of 4-Methoxyphenylpropionitrile." PrepChem.com. Accessed March 2026. Link
Cayman Chemical . "BMPEA (hydrochloride) Product Information." CaymanChem.com. Accessed March 2026. Link
ChemicalBook . "2-(4-Methoxyphenyl)propan-1-amine hydrochloride Product Page." ChemicalBook.com. Accessed March 2026. Link
PubChem . "Compound Summary: 4-Methoxy-beta-methylphenethylamine." National Library of Medicine. Accessed March 2026. Link
Structure Elucidation of 2-(4-Methoxyphenyl)propan-1-amine HCl: A Definitive Analytical Guide
The following technical guide details the structure elucidation of 2-(4-methoxyphenyl)propan-1-amine HCl , a critical regioisomer of the controlled substance para-methoxyamphetamine (PMA). This document is structured for...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structure elucidation of 2-(4-methoxyphenyl)propan-1-amine HCl , a critical regioisomer of the controlled substance para-methoxyamphetamine (PMA). This document is structured for analytical chemists and researchers requiring definitive differentiation protocols.
Executive Summary & Chemical Context
In the landscape of forensic and medicinal chemistry, the precise identification of phenethylamine regioisomers is paramount.[1] 2-(4-methoxyphenyl)propan-1-amine HCl (often referred to as
-methyl-4-methoxyphenethylamine) presents a unique analytical challenge due to its structural similarity to 1-(4-methoxyphenyl)propan-2-amine (PMA), a controlled amphetamine derivative.[1]
While PMA is an
-methylated amine, the target compound is a -methylated amine.[1] This subtle shift in the methyl group's position fundamentally alters the fragmentation pathways in Mass Spectrometry (MS) and the spin-spin coupling networks in Nuclear Magnetic Resonance (NMR).[1] This guide provides a self-validating protocol to distinguish these isomers, ensuring legal and scientific accuracy.
Feature
Target: 2-(4-Methoxyphenyl)propan-1-amine
Isomer: 1-(4-Methoxyphenyl)propan-2-amine (PMA)
Structure
Ar-CH(CH)-CH-NH
Ar-CH-CH(CH)-NH
Class
-Methylphenethylamine
Amphetamine (-Methylphenethylamine)
Primary MS Ion
m/z 30 (CH=NH)
m/z 44 (CH-CH=NH)
Key NMR Feature
Methylene (CH) adjacent to Nitrogen
Methine (CH) adjacent to Nitrogen
Synthesis & Origin Logic
Understanding the synthetic origin helps predict the presence of this isomer.[1] While PMA is typically synthesized via the condensation of 4-methoxybenzaldehyde with nitroethane (Henry reaction), the target compound arises from a different precursor set.[1]
Synthesis Pathway Analysis:
Target Route: Condensation of 4-methoxyacetophenone with nitromethane yields
-methyl--nitrostyrene.[1] Reduction of this intermediate places the amino group at the terminal carbon and the methyl group at the -position.[1]
PMA Route: Condensation of 4-methoxybenzaldehyde with nitroethane yields 1-(4-methoxyphenyl)-2-nitropropene.[1] Reduction places the amino group at the
The most definitive method for rapid differentiation is Electron Ionization (EI) Mass Spectrometry.[1] The fragmentation logic follows the Stevenson's Rule and Alpha-Cleavage principles.[1]
Mechanism of Differentiation
In amine mass spectrometry, the dominant fragmentation is
-cleavage, where the bond adjacent to the nitrogen atom breaks to form a resonance-stabilized iminium ion.[1]
Tropylium Ion: m/z 121 (Methoxybenzyl cation, formed via rearrangement)[1]
Other: m/z 77 (Phenyl), m/z 91 (Benzyl).
Figure 2: MS fragmentation pathway.[1] The formation of m/z 30 is the diagnostic marker for the primary amine on a primary carbon.[1]
Analytical Core: NMR Spectroscopy
Proton (
H) and Carbon (C) NMR provide the structural proof required for publication and legal defensibility. The key differentiator is the multiplicity of the proton signals adjacent to the nitrogen.[1]
H NMR Analysis (400 MHz, DMSO-d or CDCl)
The target molecule possesses a chiral center at C2, making the C1 protons (adjacent to Nitrogen) diastereotopic .[1]
Table 1:
H NMR Assignment Comparison
Position
Target: 2-(4-Methoxyphenyl)propan-1-amine
PMA: 1-(4-Methoxyphenyl)propan-2-amine
NH
~8.0 ppm (br s, 3H)
~8.0 ppm (br s, 3H)
Ar-H (ortho)
~7.15 ppm (d, 2H, J=8.5 Hz)
~7.15 ppm (d, 2H, J=8.5 Hz)
Ar-H (meta)
~6.90 ppm (d, 2H, J=8.5 Hz)
~6.90 ppm (d, 2H, J=8.5 Hz)
O-CH
~3.73 ppm (s, 3H)
~3.73 ppm (s, 3H)
-Protons (to N)
~2.8 - 3.0 ppm (m, 2H) Diastereotopic CH
~3.2 - 3.4 ppm (m, 1H) Methine CH
-Protons
~2.8 - 3.0 ppm (m, 1H) Methine CH (Benzylic)
~2.6 - 2.8 ppm (dd, 2H) Benzylic CH
Methyl (CH)
~1.20 ppm (d, 3H, J=7.0 Hz)
~1.10 ppm (d, 3H, J=6.5 Hz)
Critical Interpretation:
In the Target , the signal integrating to 2H (the CH
-N) appears upfield (~2.9 ppm) compared to the methine of PMA (~3.3 ppm).[1]
The Methyl doublet in the target is coupled to the benzylic methine, whereas in PMA, it is coupled to the amine-bearing methine.[1] This subtle shift difference (~0.1 ppm) is consistent but the integration of the multiplet adjacent to the amine (2H vs 1H) is the robust differentiator.
C NMR Analysis
Target: The carbon attached to nitrogen is a primary carbon (CH
) .[1] DEPT-135 will show this peak as negative (inverted).[1]
PMA: The carbon attached to nitrogen is a secondary carbon (CH) .[1] DEPT-135 will show this peak as positive (upright).[1]
Infrared Spectroscopy (FT-IR)
While less specific than NMR/MS, IR confirms the salt form and functional groups.[1]
This protocol ensures a scientifically defensible identification, distinguishing the target from its controlled regioisomer, PMA.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Link
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. Link
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Link
Aalberg, L., et al. (2005). "Systematic differentiation of regioisomeric phenethylamines by gas chromatography-mass spectrometry". Journal of Chromatography A, 1066(1-2), 165-172.[1] Link
Synthesis and Characterization of 2-(4-Methoxyphenyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary The molecule 2-(4-methoxyphenyl)propan-1-amine is a phenethylamine derivative characterized by a beta-methyl substitution and a para-methoxy group on the aromatic ring. Compounds harboring this phenylpr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 2-(4-methoxyphenyl)propan-1-amine is a phenethylamine derivative characterized by a beta-methyl substitution and a para-methoxy group on the aromatic ring. Compounds harboring this phenylpropylamine scaffold are highly valued in medicinal chemistry. They serve as critical building blocks for the synthesis of neuroactive agents, monoamine oxidase inhibitors, and alpha-1 adrenergic receptor antagonists (such as analogs of Tamsulosin).
This whitepaper details a highly efficient, three-step synthetic pathway to produce the hydrochloride salt of 2-(4-methoxyphenyl)propan-1-amine. By converting the freebase amine into its hydrochloride salt, we ensure long-term bench stability, prevent atmospheric degradation (e.g., carbamate formation via CO₂ absorption), and improve aqueous solubility for downstream biological assays.
Retrosynthetic Strategy & Pathway Selection
When designing the synthesis for a primary amine situated at the terminal position of a propyl chain, direct reductive amination of the corresponding aldehyde is often plagued by side reactions, including alpha-proton epimerization and aldol condensation.
To bypass these issues, we utilize 2-(4-methoxyphenyl)propanoic acid [1] as the starting material. The carboxylic acid is first converted to a primary amide, which is subsequently reduced to the target amine using Lithium Aluminum Hydride (
). This approach provides superior atom economy, avoids the use of highly toxic cyanide reagents (which would be required if utilizing a nitrile-reduction pathway), and relies on commercially available, stable precursors.
Caption: Retrosynthetic pathway for 2-(4-methoxyphenyl)propan-1-amine hydrochloride.
Materials, Reagents, and Safety (EHS)
The following table summarizes the critical reagents required for this synthesis. Caution:
is highly pyrophoric and reacts violently with moisture to release explosive hydrogen gas[2]. All glassware must be flame-dried, and reactions must be conducted under an inert argon or nitrogen atmosphere.
Table 1: Key Reagents and EHS Properties
Reagent
CAS Number
Role
EHS Considerations
2-(4-Methoxyphenyl)propanoic acid
942-54-1
Starting Material
Irritant; avoid inhalation and direct skin contact[1].
Thionyl Chloride ()
7719-09-7
Activating Agent
Corrosive; reacts violently with water to release and .
Lithium Aluminum Hydride ()
16853-85-3
Reducing Agent
Pyrophoric; reacts violently with moisture releasing gas[2].
Tetrahydrofuran (THF)
109-99-9
Solvent
Highly flammable; prone to peroxide formation. Must be anhydrous.
Hydrogen Chloride ( gas)
7647-01-0
Salt Former
Toxic, corrosive gas; use strictly in a certified fume hood.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(4-methoxyphenyl)propanamide
Mechanistic Rationale: Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. By converting the acid to an acyl chloride first using thionyl chloride (
), we create a highly electrophilic intermediate that reacts rapidly and irreversibly with aqueous ammonia[3].
Activation: Charge a flame-dried 250 mL round-bottom flask with 2-(4-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) and anhydrous dichloromethane (100 mL). Add 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
Chlorination: Cool the mixture to 0 °C and add thionyl chloride (6.0 mL, 83.2 mmol) dropwise[3]. Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases.
Concentration: Concentrate the mixture in vacuo to remove the solvent and excess thionyl chloride, yielding the crude acyl chloride as a yellow oil.
Amidation: Dissolve the acyl chloride in anhydrous THF (50 mL). Add this solution dropwise to a vigorously stirred solution of 28% aqueous ammonia (50 mL) cooled to 0 °C.
Workup: Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to afford 2-(4-methoxyphenyl)propanamide as a white solid.
Step 2:
Reduction to the Freebase Amine
Mechanistic Rationale: Primary amides are notoriously difficult to reduce compared to esters or ketones because the nitrogen lone pair strongly donates electron density into the carbonyl, reducing its electrophilicity[4]. Therefore, a powerful, unhindered reducing agent like
is required, and the reaction must be driven by thermal energy (refluxing THF).
Preparation: Suspend
(5.3 g, 139 mmol, 2.5 eq) in anhydrous THF (100 mL) at 0 °C under an argon atmosphere.
Addition: Dissolve the amide from Step 1 in anhydrous THF (50 mL) and add it dropwise to the
suspension to control the exothermic hydride transfer[2].
Reduction: Attach a reflux condenser and heat the mixture to 65 °C for 8 hours.
Fieser-Fieser Workup: Cool the reaction mixture to 0 °C. To safely quench the
grams of , sequentially and very slowly add 5.3 mL of distilled water, followed by 5.3 mL of 15% aqueous , and finally 15.9 mL of distilled water[5].
Isolation: Stir the mixture vigorously for 15 minutes at room temperature. The Fieser workup ensures the aluminum salts precipitate as a granular, white solid rather than a difficult-to-filter gelatinous emulsion[5]. Add anhydrous
, stir for an additional 15 minutes, and filter through a pad of Celite. Concentrate the filtrate in vacuo to yield the freebase amine as a pale yellow oil.
Step 3: Hydrochloride Salt Formation
Dissolution: Dissolve the crude freebase amine in anhydrous diethyl ether (100 mL) and cool to 0 °C in an ice bath.
Precipitation: Slowly add a pre-titrated solution of 2M
in diethyl ether dropwise under continuous stirring until the pH of the solution reaches ~2. A white crystalline precipitate will form immediately.
Purification: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under high vacuum. Recrystallize from hot ethanol/diethyl ether to yield pure 2-(4-methoxyphenyl)propan-1-amine hydrochloride.
Mechanistic Insights: Amide Reduction Pathway
The reduction of the primary amide by
proceeds via a highly specific nucleophilic acyl substitution and subsequent iminium reduction sequence:
Hydride Attack: The nucleophilic hydride ion from
attacks the amide carbonyl carbon, forming a tetrahedral intermediate[4].
Aluminate Expulsion: The carbonyl oxygen coordinates with the aluminum species, converting it into an excellent leaving group (an aluminate anion). Its expulsion generates a highly electrophilic iminium ion intermediate[4].
Second Hydride Transfer: A second hydride transfer rapidly reduces the transient iminium ion to the final amine complex[4].
Caption: Mechanism of LiAlH4-mediated reduction of a primary amide to an amine.
Analytical Characterization & Quality Control
To validate the structural integrity of the synthesized hydrochloride salt, the following analytical parameters should be verified against the experimental outputs.
Table 2: Expected Analytical Characterization Data
Technique
Expected Signals / Values
Structural Assignment
H NMR (400 MHz, )
7.25 (d, Hz, 2H)
Aromatic protons (ortho to alkyl chain)
6.95 (d, Hz, 2H)
Aromatic protons (ortho to methoxy group)
3.80 (s, 3H)
Methoxy protons ()
3.15 (m, 2H)
Methylene protons adjacent to amine ()
3.00 (m, 1H)
Methine proton ()
1.30 (d, Hz, 3H)
Methyl protons ()
C NMR (100 MHz, )
158.0, 134.5, 128.5, 114.5
Aromatic carbons
55.5
Methoxy carbon ()
45.0
Methylene carbon ()
38.0
Methine carbon ()
18.5
Methyl carbon ()
HRMS (ESI+)
166.1226
calculated for
References
1.[3] Benchchem. 2-Methyl-2-phenylpropanoic Acid (Amide bond formation via Acyl Chloride). Available at:
2.[1] CymitQuimica. CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid. Available at:
3.[4] Master Organic Chemistry. Reduction of Amides to Amines. Available at:
4.[2] ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Available at:
5.[5] University of Rochester. Workup for Aluminum Hydride Reductions (Fieser Workup). Available at:
Technical Whitepaper: Structural Pharmacology and Synthesis of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride
Nomenclature & Identity Clarification While occasionally misreferenced in automated chemical databases as the propan-1-amine isomer due to algorithmic conflation of structural isomers, CAS Registry Number 1185579-44-5 de...
Author: BenchChem Technical Support Team. Date: March 2026
Nomenclature & Identity Clarification
While occasionally misreferenced in automated chemical databases as the propan-1-amine isomer due to algorithmic conflation of structural isomers, CAS Registry Number 1185579-44-5 definitively corresponds to 2-(4-methoxyphenyl)propan-2-amine hydrochloride [1]. Structurally, this is a p-methoxy derivative of phentermine (an α,α-dimethylphenethylamine). This whitepaper focuses on the verified chemical architecture of CAS 1185579-44-5, detailing its utility as a metabolically stable building block in medicinal chemistry and drug development.
Pharmacophore Rationale & Medicinal Chemistry
In the development of central nervous system (CNS) therapeutics or monoaminergic probes, the phenethylamine scaffold is ubiquitous. However, primary phenethylamines suffer from rapid oxidative deamination in vivo. Incorporating the 2-(4-methoxyphenyl)propan-2-amine core introduces two critical structural modifications:
α,α-Dimethylation (Steric Shielding) : The gem-dimethyl group at the alpha carbon creates intense steric hindrance around the primary amine. This modification effectively blocks the active site of monoamine oxidase (MAO) enzymes, preventing rapid metabolic degradation and significantly extending the compound's pharmacological half-life, a well-documented phenomenon in related compounds like phentermine .
para-Methoxy Substitution (Electronic Tuning) : The electron-donating methoxy group at the para position of the phenyl ring increases the overall electron density of the aromatic system and modulates lipophilicity. This specific substitution pattern frequently shifts receptor binding affinity away from purely dopaminergic targets and toward serotonergic (5-HT) receptors or Trace Amine-Associated Receptors (TAARs).
Pharmacophore mapping and SAR logic for CAS 1185579-44-5.
Physicochemical & Analytical Data
The free base of this compound is a highly lipophilic, volatile oil prone to atmospheric oxidation. Conversion to the hydrochloride salt yields a stable, highly water-soluble crystalline solid suitable for long-term storage, formulation, and biological assays.
Property
Value
Causality / Relevance
CAS Number
1185579-44-5
Unique registry identifier for the HCl salt.
Molecular Formula
C₁₀H₁₆ClNO
Accounts for the free base (C₁₀H₁₅NO) + HCl.
Molecular Weight
201.69 g/mol
Low MW ensures high ligand efficiency in drug design.
LogP (Computed)
2.31
Ideal lipophilicity range for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA)
35.25 Ų
Excellent membrane permeability profile.
Storage Conditions
4°C, Protect from light
Prevents slow photolytic degradation of the methoxy ether.
Synthetic Methodology: The Modified Curtius Rearrangement
Synthesizing sterically hindered α-tertiary amines via standard reductive amination is thermodynamically unfavorable. The most robust pathway is the Modified Curtius Rearrangement .
By utilizing Diphenylphosphoryl azide (DPPA), we bypass the need to isolate highly explosive and shock-sensitive acyl azide intermediates. DPPA allows for a one-pot conversion of the precursor carboxylic acid to an isocyanate, which is subsequently trapped by an alcohol to form a stable carbamate (Boc-protected amine).
Synthetic workflow for CAS 1185579-44-5 via DPPA-mediated Curtius rearrangement.
Experimental Protocols (Self-Validating System)
To ensure high yield and purity, the following protocol integrates self-validating analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Step 1: DPPA-Mediated Rearrangement and Boc-Protection
Objective : Convert 2-(4-methoxyphenyl)-2-methylpropanoic acid to tert-butyl (2-(4-methoxyphenyl)propan-2-yl)carbamate.
Initiation : Dissolve 1.0 eq of 2-(4-methoxyphenyl)-2-methylpropanoic acid in anhydrous toluene under an inert argon atmosphere. Cool the reaction vessel to 0°C.
Activation : Add 1.2 eq of Triethylamine (TEA), followed by the dropwise addition of 1.1 eq of Diphenylphosphoryl azide (DPPA).
Causality: TEA deprotonates the carboxylic acid, making it a stronger nucleophile to attack the phosphorus center of DPPA, forming the acyl azide in situ.
Rearrangement : Slowly warm the mixture to room temperature, then heat to 80°C for 2 hours. Nitrogen gas evolution will be observed.
Trapping : Once N₂ evolution ceases, add 5.0 eq of anhydrous tert-butanol (t-BuOH) and reflux at 100°C for 12 hours.
Self-Validation Checkpoint : Analyze an aliquot via FTIR. The reaction is complete only when the strong isocyanate stretch at 2250–2270 cm⁻¹ has completely disappeared, and a new carbamate carbonyl stretch appears at ~1700 cm⁻¹ . If the isocyanate peak persists, continue refluxing. Premature termination will result in the formation of intractable urea byproducts upon aqueous workup.
Workup : Concentrate under reduced pressure, wash with 5% aqueous citric acid, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Step 2: Deprotection and Hydrochloride Salt Formation
Objective : Cleave the Boc group and precipitate the target API as the HCl salt.
Deprotection : Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).
Acidification : Introduce 10 eq of 4M HCl in dioxane at room temperature. Stir vigorously for 3 hours.
Causality: HCl in dioxane is preferred over aqueous HCl or TFA. It provides anhydrous conditions that prevent side reactions and allows the resulting hydrochloride salt to precipitate directly out of the non-polar DCM/dioxane mixture.
Self-Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Boc-amine) will have an Rf of ~0.6. The reaction is complete when this spot vanishes, and the product remains trapped at the baseline (Rf = 0.0) due to its ionic nature.
Isolation : Filter the resulting white precipitate under a vacuum. Wash the filter cake with cold anhydrous diethyl ether to remove residual dioxane and organic impurities. Dry under a high vacuum to yield 2-(4-methoxyphenyl)propan-2-amine hydrochloride (CAS 1185579-44-5) as a white crystalline powder.
References
National Center for Biotechnology Information . "PubChem Compound Summary for CID 4771, Phentermine." PubChem, U.S. National Library of Medicine. Available at:[Link]
Lebel, H., & Leogane, O. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." PMC / National Institutes of Health. Available at:[Link]
Foundational
Technical Monograph: Physicochemical Profiling of 2-(4-Methoxyphenyl)propan-1-amine HCl
The following technical guide details the physicochemical and chemical properties of 2-(4-methoxyphenyl)propan-1-amine hydrochloride , a structural isomer of the controlled substance para-methoxyamphetamine (PMA). This g...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical and chemical properties of 2-(4-methoxyphenyl)propan-1-amine hydrochloride , a structural isomer of the controlled substance para-methoxyamphetamine (PMA). This guide is designed for researchers in medicinal chemistry and pharmacology, focusing on structural identification, synthesis logic, and property profiling.
Chemical Identity & Structural Analysis[1][2]
2-(4-methoxyphenyl)propan-1-amine hydrochloride is a phenethylamine derivative characterized by a methyl substitution at the
-position of the ethylamine side chain. Unlike its regioisomer PMA (1-(4-methoxyphenyl)propan-2-amine), which carries the methyl group at the -position, this compound retains a primary amine at the terminal carbon.
1394330-87-0 (Reference for (R)-enantiomer base); Racemic HCl typically unlisted in public commodity databases.[1]
Molecular Formula
CHNO HCl
Molecular Weight
201.69 g/mol (Salt); 165.23 g/mol (Free Base)
SMILES
COc1ccc(cc1)C(C)CN.Cl
Chirality
Contains one stereocenter at the -carbon.[1] Exists as (R)- and (S)- enantiomers.
Structural Features
The molecule consists of a 4-methoxyphenyl core linked to a propylamine backbone.[2] The defining feature is the branching at the C2 position relative to the amine (C1), creating a chiral center.
Electronic Effects: The para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring, making it susceptible to electrophilic aromatic substitution.
Steric Bulk: The
-methyl group introduces steric hindrance near the benzylic position, potentially influencing metabolic stability against monoamine oxidase (MAO) compared to non-methylated phenethylamines.
Physical Properties[1][2][3]
Note: Experimental values for the specific HCl salt are rare in open literature. Values below represent high-confidence estimates based on structural analogues (e.g.,
-methylphenethylamine and 4-methoxyphenethylamine) and calculated consensus data.
Property
Value / Description
Confidence/Source
Appearance
White to off-white crystalline powder
High (Standard for amine HCl salts)
Melting Point
155 – 165 °C (Predicted)
Analogous to -methylphenethylamine HCl (147°C) with MP elevation due to methoxy group.[1]
Solubility (Water)
High (>50 mg/mL)
Hydrophilic ionic salt character.
Solubility (Organic)
Soluble in Ethanol, DMSO, Methanol. Insoluble in Diethyl Ether, Hexane.
Standard lipophilicity profile for HCl salts.
pKa (Base)
~9.5 – 9.8
Typical for primary aliphatic amines.
LogP (Base)
~1.8 – 2.1
Calculated (lipophilic enough for BBB penetration).
Hygroscopicity
Moderate
Likely hygroscopic; store under desiccant.
Chemical Reactivity & Synthesis Logic
Synthesis Pathway
The most robust synthetic route involves the reduction of the corresponding nitrile. This method avoids the formation of the
-methyl isomer (PMA).
Protocol Logic:
Precursor: 2-(4-methoxyphenyl)propanenitrile (formed via methylation of 4-methoxyphenylacetonitrile).
Reduction: Lithium Aluminum Hydride (LiAlH
) is the preferred reducing agent to convert the nitrile () directly to the primary amine ().
Figure 1: Retrosynthetic logic for the production of the target amine from accessible nitrile precursors.
Stability & Degradation
Oxidation: The primary amine is susceptible to oxidation if exposed to air/light over prolonged periods, leading to N-oxide impurities or degradation to the aldehyde.
Salt Stability: The HCl salt significantly stabilizes the amine against oxidation and volatilization.
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will form amides).
Analytical Characterization
To validate the identity of 2-(4-methoxyphenyl)propan-1-amine HCl, the following spectral fingerprints are diagnostic.
Nuclear Magnetic Resonance (NMR)[2]
H NMR (DMSO-d, 400 MHz):
8.0-8.2 (br s, 3H, ): Ammonium protons.
7.15 (d, 2H, Ar-H): Aromatic protons ortho to alkyl chain.
6.88 (d, 2H, Ar-H): Aromatic protons ortho to methoxy (shielded).
3.73 (s, 3H, ): Distinct singlet.
2.80-3.00 (m, 3H): Overlapping signals for the chiral benzylic and the methylene .
1.18 (d, 3H, ): Doublet characteristic of the -methyl group.
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode).
Molecular Ion:
m/z.
Fragmentation: Loss of ammonia (
, -17) to form the carbocation at m/z 149.
Handling & Safety (GHS Classification)
While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for phenethylamine stimulants and irritants.
Hazard Category
Statement
Acute Toxicity (Oral)
H302: Harmful if swallowed.[3] (Class prediction based on PMA/Phenethylamine).
Skin/Eye Irritation
H315/H319: Causes skin irritation and serious eye irritation.[4]
Fume hood for all synthesis or open-handling operations.
References
Chemical Identity & Isomerism: Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.
Synthesis of
-Methylphenethylamines: Benington, F., et al. (1957). "Psychotomimetic Analogs of Serotonin." Journal of Organic Chemistry, 22(3), 332-334.
Nitrile Reduction Methodology: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of the American Chemical Society.
Enzymatic Hydrolysis of Precursor: "Hydrolysis and Reverse Hydrolysis: Hydrolysis and Formation of Amides." ResearchGate.
Critical Isomer Warning:
This compound is a positional isomer of the controlled substance para-methoxyamphetamine (PMA, or 1-(4-methoxyphenyl)propan-2-amine).
PMA (
-methyl): The amine is on the secondary carbon (C2).
Target Compound (
-methyl): The amine is on the primary carbon (C1), and the aryl group is on C2.
This structural difference results in distinct spectroscopic signatures, particularly in Mass Spectrometry (fragmentation ions) and NMR (coupling patterns), which are detailed below.
Synthesis & Material Provenance
To ensure the spectroscopic data is contextually accurate, we assume the compound is synthesized via the reduction of the corresponding amide or nitrile, a standard pathway for
-methyl phenethylamines.
Synthetic Pathway Diagram
[1]
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive method for distinguishing this
. Loss of the methylamine fragment leaves the stable secondary carbocation (p-MeO-Ph-CH()).
m/z 121:
-Methoxybenzyl cation (Tropylium analog), typical for methoxy-substituted aromatics.
Ion (m/z)
Abundance
Identity
Mechanistic Origin
165
< 5%
Molecular Ion (Free Base)
135
20-40%
Benzylic cleavage (loss of )
121
10-20%
-Methoxybenzyl cation
30
100%
-Cleavage (Diagnostic for primary amine)
Nuclear Magnetic Resonance (NMR)
Data is presented for the HCl salt in DMSO-
or . The salt form causes significant deshielding of the ammonium protons and slight shifts in the adjacent methylene group compared to the free base.
NMR (400 MHz, DMSO-
)
The spectrum is characterized by an
aromatic system and a distinct aliphatic pattern.
Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling ( Hz)
8.15
br s
3H
Exchangeable
7.18
d
2H
Ar- (meta to OMe)
6.89
d
2H
Ar- (ortho to OMe)
3.73
s
3H
-
3.05 - 2.95
m
1H
(Benzylic)
-
2.90 - 2.80
m
2H
-
-
1.18
d
3H
Key Interpretative Logic:
The Methylene (
) Shift: In this -methyl isomer, the is attached directly to the nitrogen. It typically appears upfield (lower ppm) relative to the methine () in the free base, but in the HCl salt, the deshielding effect of the group pulls it to ~2.8-3.0 ppm, often overlapping with the benzylic methine signal.
Differentiation from PMA:
In PMA (
-methyl), the benzylic protons are a group (appearing ~2.6-2.8 ppm).
In this compound (
-methyl), the benzylic proton is a single methine () (appearing ~3.0 ppm). Integration of the benzylic region (1H vs 2H) is a definitive check.
NMR (100 MHz, DMSO-
)
Shift (, ppm)
Assignment
Carbon Type
158.2
Ar--OMe
Quaternary
135.1
Ar--CH
Quaternary
128.4
Ar- (meta)
Methine
114.3
Ar- (ortho)
Methine
55.5
Methyl
45.8
-
Methylene
39.2
-Ar
Methine
19.1
Methyl
Infrared Spectroscopy (FT-IR)
The IR spectrum of the HCl salt is dominated by the ammonium ion vibrations, which obscure the standard C-H stretching region.
3200 - 2800 cm
(Broad, Strong): stretching of the primary ammonium salt (). This broad band often overlaps with aromatic and aliphatic C-H stretches.
1610, 1515 cm
(Sharp): Aromatic ring skeletal vibrations (). The band at 1515 cm is particularly strong due to the para-substitution.
1250 cm
(Strong): Aryl alkyl ether () asymmetric stretch. This is a diagnostic marker for the methoxy group.
1030 cm
: Symmetric stretch.
830 cm
: out-of-plane bending for 1,4-disubstituted benzene (para-substitution).
Quality Control & Impurity Profiling
When analyzing this compound for drug development or forensic purposes, the primary challenge is distinguishing it from regioisomers.
Differentiation Workflow
References
Isomer Differentiation via MS
Forensic Toxicology: "Differentiation of regioisomeric phenethylamines by mass spectrometry.
Source: (General principles of phenethylamine isomer differentiation).
Synthetic Precursor Data (Alcohol Intermediate)
Royal Society of Chemistry: Spectral data for 2-(4-methoxyphenyl)propan-1-ol (the direct precursor).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper & Protocol Guide
-methylphenethylamine derivative 2-(4-methoxyphenyl)propan-1-amine against monoaminergic targets.
Executive Summary & Molecular Scope
This guide details the computational methodology for modeling the receptor binding profile of 2-(4-methoxyphenyl)propan-1-amine . Structurally, this molecule is a
-methylated phenethylamine with a para-methoxy substitution. It is a regioisomer of the controlled substance para-methoxyamphetamine (PMA), but distinct in its steric properties due to the methylation on the -carbon (position 2) rather than the -carbon.
Pharmacological Context:
While
-methylation (as in amphetamine) primarily protects against Monoamine Oxidase (MAO) degradation, -methylation alters the conformational landscape of the ethylamine side chain, potentially impacting transport kinetics at the Serotonin Transporter (SERT) and activation at 5-HT2A receptors. The 4-methoxy group typically enhances serotonergic affinity.[1] Therefore, this protocol prioritizes SERT and 5-HT2A as the primary modeling targets to assess potential psychostimulant or serotonergic toxicity risks.
Computational Workflow Architecture
The following diagram outlines the integrated workflow, moving from Quantum Mechanical (QM) ligand preparation to Molecular Dynamics (MD) validation.
Figure 1: End-to-end computational pipeline for binding affinity prediction.
Phase I: System Preparation
Ligand Parameterization
Accurate binding energy prediction requires precise electrostatic mapping, particularly for the protonated amine and the methoxy oxygen.
Conformational Search: Generate low-energy conformers using a Monte Carlo algorithm (e.g., OPLS4 force field). The
-methyl group introduces a chiral center; both (R) and (S) enantiomers must be modeled independently.
QM Optimization:
Theory: Density Functional Theory (DFT) at the B3LYP/6-31G* level.
Objective: Calculate electrostatic potential (ESP) charges. Standard force field charges (Gasteiger) often underestimate the polarization of the methoxy group in the binding pocket.
Protonation State: The primary amine (
) must be protonated () at physiological pH (7.4).
Biological Target Selection
We utilize high-resolution Crystal and Cryo-EM structures. Homology modeling is required only if loop regions are missing.
Target
PDB ID
Resolution
State
Rationale
SERT
5I6X
3.15 Å
Outward-Open
Co-crystallized with paroxetine.[2] Ideal for inhibitor/substrate docking.
5-HT2A
6A93
3.00 Å
Active
Bound to serotonin. Essential for assessing agonist potential.
Protocol for Protein Prep:
Restoration: Add missing hydrogens and side chains using tools like Schrödinger Protein Preparation Wizard or PDB2PQR.
Membrane Insertion: For SERT (transmembrane), embed the protein in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Vacuum docking is insufficient for transporters due to the hydrophobic influence of the membrane on the binding pocket shape.
Phase II: Molecular Docking Strategy
The Challenge of
-Methylation
Standard rigid-receptor docking often fails for
-methyl phenethylamines because the extra methyl group can clash with the "floor" of the orthosteric site (specifically residues typically accommodating the planar phenyl ring).
Induced Fit Docking (IFD) Protocol
We employ an IFD approach to allow side-chain flexibility, specifically targeting Asp98 (SERT) and Asp155 (5-HT2A).
Grid Generation: Center the grid box (25 ų) on the co-crystallized ligand (e.g., serotonin or paroxetine).
Constraints:
Salt Bridge: Define a mandatory H-bond constraint between the ligand's protonated amine and the conserved Aspartate (Asp98 in SERT).
Hydrophobic Core: No constraints, but prioritize poses maximizing
- stacking with Tyr95 (SERT) or Phe340 (5-HT2A).
Scoring: Use an empirical scoring function (e.g., Glide XP or Vina) to rank poses.
Self-Validation: Re-dock the native ligand (e.g., paroxetine). The Root Mean Square Deviation (RMSD) between the docked and crystal pose must be < 2.0 Å for the protocol to be considered valid.
Phase III: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the
-methyl group destabilizes the binding over time.
Simulation Setup
Engine: GROMACS or AMBER.
Force Field:
Protein: AMBER ff14SB or CHARMM36m .
Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.
Solvent: TIP3P water model, neutralized with 0.15 M NaCl.
Production Run Protocol
Minimization: Steepest descent (5000 steps) to remove steric clashes.
Equilibration:
NVT: 1 ns at 310 K (Berendsen thermostat) to stabilize temperature.
NPT: 1 ns at 1 bar (Parrinello-Rahman barostat) to stabilize density.
Production:100 ns trajectory.
Analysis Metrics
RMSD: Plot Ligand RMSD relative to the protein backbone. A plateau indicates a stable binding mode.
Hydrogen Bond Persistence: Calculate the % of simulation time the Amine-Asp98 salt bridge exists. >60% occupancy suggests high affinity.
), we use the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.[3] This is computationally efficient and correlates better with experimental than docking scores.
Equation:
Protocol:
Extract 100 snapshots from the last 20 ns of the MD trajectory.
Strip water molecules and ions.
Calculate
using the implicit solvent model (VSGB 2.0 or similar).
Interpretation:
kcal/mol (for SERT) typically indicates strong binding (nanomolar range).
Compare the score against a reference standard (e.g., Serotonin or PMA) run in the same pipeline.
Mechanistic Visualization
The following diagram illustrates the critical residue interactions expected for 2-(4-methoxyphenyl)propan-1-amine within the SERT orthosteric site.
Figure 2: Predicted interaction map within the SERT binding pocket (PDB: 5I6X).
References
Coleman, J. A., et al. (2016).[2] "X-ray structures and mechanism of the human serotonin transporter."[4][5] Nature, 532(7599), 334-339.
Kimura, K. T., et al. (2019). "Structures of the 5-HT2A receptor in complex with the antipsychotic drug zotepine." Nature Structural & Molecular Biology, 26, 121–128.
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461.
Cohen, P. A., et al. (2015). "The stimulant supplement adulterant
-methylphenethylamine (BMPEA): Pharmacological characterization." Drug Testing and Analysis.
Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 receptors." Journal of Medicinal Chemistry.
Technical Application Note: Optimization of Reductive Amination for 4-Methoxyphenylacetone in API Synthesis
Regulatory Compliance & Safety Warning CRITICAL COMPLIANCE NOTICE: 4-Methoxyphenylacetone (CAS 122-84-9), also known as PMPA or Anisylacetone, is a listed precursor chemical in many jurisdictions (e.g., U.S. DEA List I/I...
Author: BenchChem Technical Support Team. Date: March 2026
Regulatory Compliance & Safety Warning
CRITICAL COMPLIANCE NOTICE:
4-Methoxyphenylacetone (CAS 122-84-9), also known as PMPA or Anisylacetone, is a listed precursor chemical in many jurisdictions (e.g., U.S. DEA List I/II Surveillance, EU Drug Precursor Regulations) due to its potential use in the synthesis of controlled substances (e.g., PMA/PMMA).
This Application Note is strictly intended for authorized pharmaceutical researchers and drug development professionals. All protocols described herein utilize non-controlled amine substrates (e.g., morpholine, amino acid esters) to demonstrate general reductive amination methodologies for legitimate Active Pharmaceutical Ingredient (API) development. Users must verify local regulations and possess necessary licenses before procuring or handling this substance.
Introduction
The reductive amination of aryl-acetones is a cornerstone transformation in medicinal chemistry, particularly for generating phenethylamine scaffolds found in various adrenergic agents, antidepressants, and antihypertensives.
4-Methoxyphenylacetone (4-MPA) presents specific synthetic challenges compared to unsubstituted phenylacetone. The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, which increases the electron density at the carbonyl carbon. This reduces the electrophilicity of the ketone, potentially retarding the initial nucleophilic attack by the amine.
This guide details a robust, self-validating protocol for the reductive amination of 4-MPA using Sodium Triacetoxyborohydride (STAB) , a hydride reagent chosen for its exceptional chemoselectivity. We focus on coupling 4-MPA with Morpholine (as a model secondary amine) and Benzylamine (as a model primary amine) to yield legitimate pharmaceutical building blocks.
Mechanistic Insight & Experimental Logic
2.1 The Chemoselectivity Challenge
In reductive amination, the objective is to reduce the intermediate imine (or iminium ion) without reducing the starting ketone to an alcohol.
Reagent Choice: Sodium Cyanoborohydride (
) was historically used but poses toxicity risks. Sodium Triacetoxyborohydride () is the superior choice for bench-scale optimization. It is less toxic and, crucially, sterically bulky and electron-deficient. This makes it a poor reducing agent for the ketone itself but highly active toward the protonated iminium species.
Electronic Effect of 4-MPA:
The EDG nature of the methoxy group stabilizes the ketone, shifting the equilibrium slightly away from imine formation. Therefore, acid catalysis (Acetic Acid) is not optional; it is required to activate the carbonyl and facilitate dehydration.
2.2 Reaction Pathway Diagram
Figure 1: Mechanistic pathway of reductive amination using STAB. Note the critical role of acid catalysis in driving the equilibrium toward the iminium ion.
Standardized Protocol (Bench Scale)
Target Reaction: Coupling 4-MPA (1.0 eq) with Morpholine (1.2 eq) to form 4-(1-(4-methoxyphenyl)propan-2-yl)morpholine.
3.1 Reagents & Stoichiometry
Component
Role
Equiv.
Notes
4-Methoxyphenylacetone
Substrate
1.0
Limiting reagent.
Morpholine
Amine Source
1.1 - 1.3
Slight excess drives conversion.
Sodium Triacetoxyborohydride (STAB)
Reductant
1.4 - 1.5
Add as solid; moisture sensitive.
Acetic Acid (AcOH)
Catalyst
1.0 - 2.0
Essential for 4-MPA activation.
1,2-Dichloroethane (DCE)
Solvent
N/A
Preferred (fastest rates).[1] THF is a greener alternative.
3.2 Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.
Why: STAB releases hydrogen gas upon contact with moisture; strictly anhydrous conditions improve yield.
Solvation & Imine Formation:
Charge the flask with 4-MPA (10 mmol, 1.64 g) and DCE (30 mL).
Add Morpholine (12 mmol, 1.05 g).
Add Acetic Acid (12 mmol, 0.72 g).
Stir at Room Temperature (20-25°C) for 30–60 minutes.
Checkpoint: This "pre-stir" allows the equilibrium to establish the hemiaminal/imine species before the reductant is introduced.
Reduction:
Cool the mixture slightly to 0–5°C (ice bath) to mitigate exotherm, though room temp is often acceptable for STAB.
Add STAB (14 mmol, 3.0 g) portion-wise over 5–10 minutes.
Remove ice bath and stir at Room Temperature under
.
Monitoring (Self-Validation):
Monitor via TLC (Hexane/EtOAc) or LC-MS.
End Point: Disappearance of the ketone peak (approx. retention time relative to standard).
Duration: Typically 4–16 hours depending on steric bulk.
Quench & Workup:
Quench by slowly adding saturated aqueous
(30 mL). Gas evolution (, ) will occur.
Stir for 15 minutes to decompose borate complexes.
Extract with Dichloromethane (DCM) (
mL).
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Optimization & Troubleshooting Guide
The following data summarizes optimization parameters specifically for electron-rich ketones like 4-MPA.
Variable
Recommendation
Scientific Rationale
Solvent
DCE > THF > Toluene
DCE facilitates faster imine formation and stabilizes the polar transition state. THF is viable but reaction times may double.
pH Control
pH 4–5
If the amine is basic, the pH rises, stalling imine formation. Acetic acid buffers the system. For acid-sensitive amines, use instead of AcOH.
Water Scavenging
Molecular Sieves (4Å)
Optional. Use if conversion stalls. Shifts equilibrium by physically removing water generated during imine formation.[2]
Temperature
20°C 40°C
4-MPA is sterically accessible. Heating is rarely required and may promote side reactions (dimerization).
4.1 Workflow Diagram
Figure 2: Operational workflow for the reductive amination protocol.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
Cayman Chemical. (2023). "4-Methoxyphenylacetone Product Safety Data Sheet."
Chiral HPLC separation of 2-(4-methoxyphenyl)propan-1-amine enantiomers
Application Note: High-Resolution Chiral HPLC Separation of 2-(4-Methoxyphenyl)propan-1-amine Enantiomers Executive Summary This application note details a robust methodology for the enantiomeric separation of 2-(4-metho...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Chiral HPLC Separation of 2-(4-Methoxyphenyl)propan-1-amine Enantiomers
Executive Summary
This application note details a robust methodology for the enantiomeric separation of 2-(4-methoxyphenyl)propan-1-amine , a critical chiral building block and structural isomer of methoxylated amphetamines.[1] Due to the presence of a primary amine group on a primary carbon (
-position to the chiral center), this molecule presents specific chromatographic challenges, notably severe peak tailing due to silanol interactions.
We present a dual-approach strategy:
Primary Protocol (Normal Phase): Utilizes coated polysaccharide columns (Chiralpak AD-H/OD-H) with basic additives for maximum selectivity.[1]
Secondary Protocol (Reversed Phase): Employs immobilized phases (Chiralpak IG) under basic pH conditions for LC-MS compatibility and robustness.[1]
Introduction & Molecule Analysis
Target Molecule: 2-(4-methoxyphenyl)propan-1-amine
Chemical Structure: A primary amine situated at the terminal position of a propyl chain, with a 4-methoxyphenyl group and a methyl group at the C2 position.[1]
Chiral Center: C2 position.[1]
pKa: ~9.5 (Typical for primary alkyl amines).[1]
Chromatographic Challenge:
The primary amine moiety (
) acts as a strong Lewis base.[1] On traditional silica-based chiral stationary phases (CSPs), this group interacts strongly with residual silanols, leading to:
Strategic Solution:
To mitigate these effects, the method relies on Type I (Amylose/Cellulose Carbamate) CSPs, which offer multiple interaction points (
- stacking, hydrogen bonding). Crucially, the mobile phase must include a basic modifier (Diethylamine or Ammonium Hydroxide) to mask silanol sites and ensure the analyte remains in its neutral, free-base form (Normal Phase) or controlled ionization state (Reversed Phase).
Method Development Strategy
The following decision matrix outlines the logical flow for selecting the optimal separation mode.
Figure 1: Method Development Decision Tree. Select Protocol A for maximum resolution and scale-up potential.[1] Select Protocol B for robustness and mass spectrometry compatibility.
Protocol A: Normal Phase Separation (Gold Standard)
This method is the "first-pass" choice due to the high success rate of amylose-based columns with aromatic amines.[1]
Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]
Use this protocol if LC-MS compatibility is required or if solubility in hexane is poor.[1] This requires an immobilized polysaccharide column (e.g., Chiralpak IG, IC, or IA) to withstand the aqueous basic conditions.
Stationary Phase: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized).[1]
Column Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.[1]
) is largely deprotonated (), increasing hydrophobicity and interaction with the chiral selector while minimizing ionic interaction with silanols.
Optimization & Troubleshooting
Issue: Severe Peak Tailing
Cause: Interaction between the protonated amine and residual silanols on the silica support.
Fix (NP): Increase DEA concentration to 0.2%. Switch modifier from IPA to Ethanol (sharper peaks).
Fix (RP): Ensure pH is > 9.0. If using low pH (e.g., 0.1% TFA), tailing will likely persist unless a specialized column (e.g., Chiralpak ZWIX) is used.
Issue: Low Resolution (
)
Strategy: Lower the temperature to 15°C. Enantioseparation is enthalpy-driven; lower temperatures often increase selectivity (
Figure 2: Chiral Recognition Mechanism.[1] The separation relies on a "Three-Point Interaction" model involving hydrogen bonding between the carbamate linker of the CSP and the amine/ether groups of the analyte, stabilized by pi-pi interactions.
References
Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns.
[Link][1]
Matarashvili, I., et al. (2013).[1][7] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science.
[Link]
GC-MS Analysis & Regioisomeric Differentiation of 2-(4-methoxyphenyl)propan-1-amine Hydrochloride
Application Note: AN-GCMS-2025-04 [1] Executive Summary This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-methoxyphenyl)propan-1-amine hydrochloride . This c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-GCMS-2025-04
[1]
Executive Summary
This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-methoxyphenyl)propan-1-amine hydrochloride . This compound is a structural isomer of the controlled substance para-methoxyamphetamine (PMA) .
The primary analytical challenge lies in distinguishing this
-methyl regioisomer (2-arylpropan-1-amine) from its -methyl counterpart (1-arylpropan-2-amine, PMA).[1] Under standard Electron Ionization (EI) conditions, these isomers produce distinct fragmentation patterns driven by -cleavage.[1] This guide provides a validated workflow for alkaline extraction (free-basing) followed by perfluoroacylation derivatization to ensure chromatographic resolution and spectral specificity.
Chemical Profile & Significance[1]
Property
Detail
Analyte
2-(4-methoxyphenyl)propan-1-amine HCl
Systematic Name
-methyl-4-methoxyphenethylamine hydrochloride
Molecular Formula
Molecular Weight
165.23 g/mol (Free base); 201.69 g/mol (Salt)
Key Feature
Primary amine on a primary carbon (), with the aryl group on .[1]
Analytical Challenge
Non-volatile salt form requires extraction; isobaric with PMA.
Scientific Context:
In drug development and forensic toxicology, distinguishing between positional isomers is critical. While PMA is a potent serotonin releaser with high toxicity, its
-methyl isomer (the target analyte) possesses significantly different pharmacological and toxicological profiles.[1] Misidentification can lead to legal and safety failures.
Buffer: 0.1 M Carbonate Buffer (pH 10.5) or 1M NaOH.
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA).[2] Note: PFPA is preferred for higher mass diagnostic ions.
Internal Standard: Methamphetamine-d5 or Diphenylamine.[1]
Sample Preparation Workflow
The hydrochloride salt is non-volatile and will degrade in the GC inlet. It must be converted to its free base and derivatized to improve peak shape and prevent adsorption on active sites.
Dissolution: Dissolve 10 mg of the target HCl salt in 2 mL of deionized water.
Basification: Add 500
L of 1M NaOH (or Carbonate buffer pH 10.5). Verify pH > 10. Rationale: The pKa of the amine is ~9.5; high pH ensures the uncharged free base () predominates.[1]
Extraction: Add 2 mL of Ethyl Acetate. Vortex vigorously for 60 seconds.
Separation: Centrifuge at 3000 rpm for 3 minutes. Transfer the upper organic layer to a clean borosilicate glass vial.
Drying: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.
Step 2: Derivatization (Perfluoroacylation)
Derivatization is mandatory to stabilize the primary amine and enhance the mass spectral "fingerprint" for isomer differentiation.
Reconstitution: Redissolve the dried residue in 50
L of Ethyl Acetate.
Reaction: Add 50
L of PFPA (Pentafluoropropionic Anhydride) .
Incubation: Cap the vial and incubate at 60°C for 20 minutes.
Cleanup: Evaporate to dryness under Nitrogen to remove excess acid/anhydride.
Final Volume: Reconstitute in 100
L of Ethyl Acetate for GC-MS injection.
Visual Workflow (Graphviz)
Caption: Optimized extraction and derivatization workflow for converting the HCl salt to a GC-compatible PFPA derivative.
Instrumental Method (GC-MS)[1][3][6][7][8]
Parameter
Setting
Rationale
GC System
Agilent 7890B / 8890 or equivalent
Column
Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25m)
Low-bleed, 5% phenyl phase ideal for aromatic amines.[1]
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimal linear velocity for resolution.
Inlet
Splitless (1 min purge), 250°C
Maximizes sensitivity; high temp ensures rapid volatilization.
Oven Program
60°C (1 min) 20°C/min 280°C (3 min)
Rapid ramp reduces analysis time while separating isomers.
Transfer Line
280°C
Prevents condensation of high-boiling derivatives.[1]
Ion Source
EI (70 eV), 230°C
Standard ionization energy for library matching.
Scan Mode
Full Scan (m/z 40–450)
Required for initial identification and spectral deconvolution.
Results & Discussion: The Isomer Differentiation Logic
This is the core scientific validation of the method. You must distinguish the target from PMA based on
Derivatization shifts the mass of the amine fragment, increasing specificity and moving the diagnostic ions into a higher, cleaner mass range.
PFPA Reagent Mass Addition: The
group adds 147 Da, but replaces one H (1 Da).[1] Net increase = 146 Da.
Target-PFPA Diagnostic Ion:
Fragment:
Calculation:
.
PMA-PFPA Diagnostic Ion:
Fragment:
Calculation:
.
Mechanistic Diagram (Graphviz)
Caption: Mass spectral fragmentation pathways comparing the target analyte vs. its PMA isomer. Note the distinct diagnostic ions.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Phenethylamine Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
Aalberg, L., et al. (2005). "Differentiation of 1-(4-methoxyphenyl)-2-propanamine (PMA) and 2-(4-methoxyphenyl)-1-propanamine by Gas Chromatography-Mass Spectrometry." Journal of Chromatography A.
Substituted amphetamines, including traditional stimulants (amphetamine, methamphetamine) and methylenedioxy-derivatives (MDMA, MDA), represent a heavily monitored class of psychoactive compounds[1]. The continuous emergence of designer drugs and synthetic cathinones complicates toxicological screening, rendering traditional immunoassays insufficient due to cross-reactivity and high false-positive rates[2].
To achieve definitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[3]. This application note details a self-validating, highly specific analytical workflow designed to overcome the primary challenges in amphetamine quantification: isobaric interferences and biological matrix effects.
Analytical Challenges & Mechanistic Solutions
Overcoming Matrix Effects via Mixed-Mode SPE
Biological matrices contain phospholipids and endogenous salts that cause severe ion suppression in the electrospray ionization (ESI) source. Substituted amphetamines are basic amines with pKa values typically between 9.5 and 10.5.
The Causality of the Extraction Choice:
Relying solely on reversed-phase (RP) extraction often co-extracts neutral lipids. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) sorbent, we exploit the basic nature of the analytes[4]. At a low pH (e.g., pH 6.0), the amphetamine nitrogen is protonated (
) and binds strongly to the negatively charged sulfonic acid groups on the sorbent via ionic interactions[1]. This allows for aggressive washing with 100% organic solvents (like methanol) to strip away neutral and acidic interferences without premature analyte elution. Elution is then triggered by introducing a high-pH organic solvent (containing ), which deprotonates the amine, breaking the ionic bond and releasing the clean analyte[1].
Resolving Isobaric Interferences via PFPP Chromatography
Mass spectrometry alone cannot always distinguish structural isomers. For example, methamphetamine and phentermine are isobaric (both have a precursor mass of m/z 150.1) but require distinct quantification.
The Causality of the Chromatographic Choice:
Standard C18 columns rely purely on hydrophobic interactions, which often fail to baseline-resolve these isomers. By employing a Pentafluorophenylpropyl (PFPP) stationary phase, the column introduces dipole-dipole, hydrogen bonding, and
interactions[1]. The electron-deficient fluorinated ring of the PFPP phase interacts differentially with the aromatic rings of the analytes, providing the orthogonal selectivity required to baseline-resolve methamphetamine from phentermine in under 5 minutes[1].
Experimental Workflow
Figure 1: End-to-end analytical workflow for substituted amphetamines quantification.
Step-by-Step Methodologies
Protocol 1: Sample Preparation (Mixed-Mode SPE)
Note: This protocol utilizes a 30 mg/3 mL Mixed-Mode Cation Exchange cartridge (e.g., Clean Screen® DAU or Oasis MCX)[1][4].
Sample Pre-treatment: Aliquot 500 µL of biological sample. Add 25 µL of deuterated internal standard (IS) mix (e.g., Amphetamine-
, MDMA- at 100 ng/mL)[5]. Dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to ensure analytes are fully ionized.
Conditioning: Pass 3 mL of Methanol through the SPE cartridge, followed by 3 mL of 0.1 M Phosphate Buffer (pH 6.0)[1]. Do not let the sorbent dry.
Loading: Apply the buffered sample to the cartridge at a controlled flow rate of 1–2 mL/min[1].
Washing (Critical Step):
Wash with 3 mL of 0.1 M HCl to lock the amines onto the cation-exchange sites[1].
Wash with 3 mL of 100% Methanol to elute hydrophobic, neutral, and weakly acidic interferences[1].
Drying: Apply maximum vacuum (80-100 psi) or positive nitrogen pressure for 5 minutes to remove residual aqueous solvent[1].
Elution: Elute target analytes using 3 mL of a freshly prepared basic organic mixture: Ethyl Acetate / Isopropanol / Ammonium Hydroxide (78:20:2, v/v/v)[1]. Collect at 1 mL/min.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[1]. Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B)[6].
Protocol 2: UHPLC-MS/MS Parameters
Chromatography:
Column: PFPP Column (e.g., 100 mm × 2.1 mm, 3 µm)[1].
To ensure a self-validating system, two transitions (Quantifier and Qualifier) must be monitored for each analyte. The ratio between these transitions provides secondary confirmation of peak purity[5][7].
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
LOQ (ng/mL)
Amphetamine
136.1
91.1
119.1
20 / 10
2.5
Methamphetamine
150.1
91.1
119.1
25 / 15
2.5
MDMA
194.1
163.1
105.1
15 / 25
2.5
MDA
180.1
163.1
105.1
15 / 25
2.5
Amphetamine- (IS)
147.2
98.1
130.1
20 / 10
N/A
Methamphetamine- (IS)
164.2
98.1
130.1
25 / 15
N/A
(Data synthesized from validated forensic protocols and literature standards[3][5][7])
To ensure trustworthiness and regulatory compliance, the method must be validated according to standard bioanalytical guidelines (e.g., SWGTOX or FDA):
Matrix Effect (ME) & Recovery (RE): Evaluated using the post-extraction spike method. Deuterated internal standards (IS) are mandatory. Because the IS co-elutes with the target analyte, it experiences the exact same ion suppression/enhancement, effectively normalizing the matrix factor to ~1.0[4][5].
Linearity: Calibration curves should be matrix-matched and exhibit an
Carryover: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ)[3].
References
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI.[Link]
High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed / Journal of Analytical Toxicology.[Link]
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International.[Link]
CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. Washington State Patrol Toxicology Laboratory Division.[Link]
Multiresidual analysis of emerging amphetamine-like psychoactive substances in wastewater and river water. PubMed / Science of the Total Environment.[Link]
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. Forensic Toxicology.[Link]
Application Note: Preclinical Pharmacological and Toxicological Characterization of 2-(4-methoxyphenyl)propan-1-amine HCl (PMA)
Abstract This document provides a detailed guide for the preclinical characterization of 2-(4-methoxyphenyl)propan-1-amine hydrochloride, commonly known as para-Methoxyamphetamine (PMA). PMA is a substituted amphetamine...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed guide for the preclinical characterization of 2-(4-methoxyphenyl)propan-1-amine hydrochloride, commonly known as para-Methoxyamphetamine (PMA). PMA is a substituted amphetamine recognized primarily as a potent serotonin-releasing agent (SSRA) with significant toxicological implications, including severe hyperthermia and neurotoxicity.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacology and toxicology. It outlines comprehensive, field-proven protocols for assessing the compound's mechanism of action at monoamine transporters and for evaluating its toxicological profile using established in vitro and in vivo models. The methodologies are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
WARNING: 2-(4-methoxyphenyl)propan-1-amine HCl (PMA) is a hazardous chemical with potent physiological effects. It is classified as a Schedule I controlled substance in the United States and is similarly controlled in many other jurisdictions.[1] All handling and experimentation must be conducted in compliance with local, national, and international regulations, and under appropriate safety protocols by authorized personnel only. This document is for research purposes only and does not endorse or provide guidance for human use.
Physicochemical Properties & Safe Handling
A thorough understanding of the compound's properties is critical for accurate and safe experimentation.
Due to its potent biological activity and regulatory status, strict safety measures are mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. For handling the solid compound, use a certified chemical fume hood to prevent inhalation.
Weighing: Weigh the compound in a ventilated balance enclosure or a fume hood.
Solution Preparation: Prepare solutions in a fume hood. The hydrochloride salt form enhances aqueous solubility. For cell culture media, dissolve in sterile water or DMSO first at a high concentration before further dilution. Ensure the final DMSO concentration in assays is non-toxic (typically <0.5%).
Disposal: Dispose of all waste (solid, liquid, contaminated labware) in accordance with institutional and federal guidelines for hazardous and controlled chemical substances.
Elucidation of Primary Mechanism of Action
PMA's primary mechanism involves a potent interaction with the serotonin transporter (SERT).[2][6] Unlike classic antidepressants that merely block reuptake, PMA acts as a substrate for SERT, leading to transporter-mediated release (efflux) of serotonin from the presynaptic neuron into the synapse.[2][6] Its effects on dopamine (DAT) and norepinephrine (NET) transporters are significantly weaker.[1] The following protocols are designed to quantify these interactions.
Visualizing the Mechanism at the Serotonin Transporter
The following diagram illustrates the primary interaction of PMA at the presynaptic serotonergic terminal.
Caption: PMA binds to and reverses the serotonin transporter (SERT), causing massive efflux of 5-HT.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of PMA at inhibiting the uptake of radiolabeled monoamines via their respective transporters, providing an IC₅₀ value. The causality here is that a compound that acts as a substrate/releaser must first bind to the transporter, which will manifest as uptake inhibition in this competitive assay format.
Objective: To determine the IC₅₀ values of PMA for human SERT, DAT, and NET.
Model System: Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, DAT, or NET.[7][8]
Principle: The assay measures the ability of PMA to compete with a radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE) for uptake into transporter-expressing cells.[7][8][9]
Step-by-Step Methodology:
Cell Culture: Culture the three HEK293-hSERT, -hDAT, and -hNET cell lines in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) until they reach ~90% confluency in 96-well plates.[10]
Preparation of Reagents:
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.
PMA Stock: Prepare a 10 mM stock solution of PMA HCl in sterile water or DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in assay buffer.
Radiolabeled Substrates: Prepare working solutions of [³H]5-HT, [³H]DA, and [³H]NE in assay buffer at a final concentration near their respective Kₘ values (typically 5-20 nM).[9]
Control Inhibitors: Prepare solutions of known selective inhibitors for defining non-specific uptake (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR12909 for DAT, 10 µM Desipramine for NET).[11]
Assay Procedure:
a. Wash cells once with room temperature assay buffer.[7][8]
b. Add 50 µL of assay buffer containing either vehicle, a concentration of PMA, or the control inhibitor to the wells.
c. Pre-incubate the plate for 5-10 minutes at room temperature.[7][8]
d. Initiate the uptake by adding 50 µL of the appropriate [³H]-substrate solution to all wells.
e. Incubate for a short period at room temperature (e.g., 1-5 minutes for SERT/DAT, 3-10 minutes for NET).[7][8] This short incubation ensures measurement of initial uptake velocity and prevents substrate metabolism.
f. Terminate the uptake by rapidly aspirating the solution and washing the cells 2-3 times with ice-cold assay buffer.
g. Lyse the cells by adding 100-200 µL of 1% SDS or a suitable scintillation cocktail.
h. Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Total Uptake: Radioactivity in vehicle-treated wells.
Non-specific Uptake: Radioactivity in wells with the selective inhibitor.
Specific Uptake: Total Uptake - Non-specific Uptake.
Calculate the percent inhibition for each PMA concentration relative to the specific uptake.
Plot percent inhibition versus log[PMA] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Expected Data Presentation:
Transporter
Test Compound
IC₅₀ (nM) [Hypothetical]
Reference Compound
IC₅₀ (nM) [Literature Range]
hSERT
PMA
50 - 200
MDMA
200 - 2400
hDAT
PMA
> 5,000
Amphetamine
~600
hNET
PMA
> 10,000
Amphetamine
~70 - 100
(Note: IC₅₀ values for reference compounds are sourced from literature to provide context for expected potencies).[1][12]
Protocol: In Vitro Synaptosome Monoamine Release Assay
While uptake inhibition is informative, a release assay provides direct functional evidence of PMA's action as a releasing agent. This protocol is self-validating by comparing spontaneous (basal) release with drug-evoked release.
Objective: To measure the ability of PMA to induce the release of pre-loaded [³H]5-HT from isolated nerve terminals (synaptosomes).
Model System: Crude or purified synaptosomes isolated from rodent brain regions rich in serotonergic terminals (e.g., hippocampus or striatum).[13][14]
Principle: Synaptosomes are resealed nerve endings that retain functional transporters and can accumulate and release neurotransmitters.[13][14] This assay measures the amount of radioactivity released from synaptosomes pre-loaded with a [³H]-neurotransmitter upon exposure to PMA.
Step-by-Step Methodology:
Synaptosome Preparation:
a. Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with approved animal welfare protocols.
b. Rapidly dissect the brain region of interest (e.g., hippocampus) in ice-cold 0.32 M sucrose buffer.[15][16]
c. Homogenize the tissue in sucrose buffer using a glass-Teflon homogenizer.[15][17]
d. Perform differential centrifugation to isolate the crude synaptosomal pellet (P2 fraction).[14][16] Briefly, centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and debris, then centrifuge the resulting supernatant at a higher speed (~15,000 x g) to pellet the synaptosomes.[17]
e. Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer). Determine protein concentration using a BCA assay.
Loading Phase:
a. Dilute the synaptosomal suspension to a final protein concentration of ~0.5 mg/mL.
b. Add [³H]5-HT to the suspension at a final concentration of ~50 nM.
c. Incubate for 15-20 minutes at 37°C to allow for active uptake and loading of the radiotracer into the synaptosomes.
Release Phase (Superfusion):
a. Trap the loaded synaptosomes on a filter (e.g., using a superfusion apparatus or filter plates).
b. Wash the synaptosomes with fresh, warm (37°C) buffer for 30-45 minutes to establish a stable baseline of spontaneous [³H]5-HT release. Collect fractions every 3-5 minutes.
c. After establishing a stable baseline, switch to a buffer containing PMA (e.g., at 1 µM and 10 µM) for 10-15 minutes. Continue collecting fractions.
d. As a positive control, at the end of the experiment, switch to a buffer containing a potent, non-specific releasing agent like 4-aminopyridine or a high potassium concentration to induce depolarization and measure the total releasable pool of [³H]5-HT.
Data Analysis:
a. Measure the radioactivity in each collected fraction and in the synaptosomes remaining on the filter at the end.
b. Express the release in each fraction as a percentage of the total radioactivity present at the start of that fraction.
c. Compare the peak release induced by PMA to the basal release rate. Calculate the EC₅₀ for release if a full concentration-response curve is generated.
Toxicological Assessment
The primary toxicological concerns with PMA are severe hyperthermia and subsequent serotonergic neurotoxicity, which are directly linked to its potent serotonin-releasing action.[1][3][18]
Workflow for In Vivo Toxicological Evaluation
The following diagram outlines the causal chain from PMA administration to the assessment of key toxicological endpoints in an animal model.
Caption: Workflow for assessing PMA-induced hyperthermia and neurotoxicity in a rodent model.
Protocol: In Vivo Hyperthermia Assessment in a Rodent Model
Hyperthermia is a critical, measurable indicator of acute PMA toxicity and a key driver of subsequent pathologies.[18]
Objective: To measure the effect of acute PMA administration on the core body temperature of rats or mice.
Model System: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
Ethical Considerations: This protocol can induce severe distress. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints must be clearly defined (e.g., a specific temperature ceiling or duration of hyperthermia) to minimize suffering. Aggressive cooling methods may be required for animal welfare.[19][20]
Step-by-Step Methodology:
Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the temperature recording procedure for 2-3 days to minimize handling stress.
Temperature Probe: For continuous monitoring, a telemetry probe can be surgically implanted in the abdominal cavity weeks prior to the study. Alternatively, a rectal probe can be used for intermittent measurements.
Baseline Measurement: Record the baseline core body temperature for at least 60 minutes before drug administration. The ambient temperature of the room should be controlled and recorded (e.g., 21 ± 1°C).
Drug Administration:
Dissolve PMA HCl in sterile 0.9% saline.
Administer the desired dose (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[18]
A control group should receive a vehicle (saline) injection of the same volume.
Post-Injection Monitoring:
Record core body temperature continuously or at frequent intervals (e.g., every 15-30 minutes) for at least 4-6 hours post-injection.[18]
Observe animals for other signs of serotonin syndrome, such as forepaw treading, flat body posture, and piloerection.[18]
Data Analysis:
Plot the mean core body temperature over time for each treatment group.
Calculate the maximum change in temperature (ΔTₘₐₓ) and the area under the curve (AUC) for the temperature-time plot.
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the temperature profiles of the PMA-treated groups to the vehicle control group.
Serotonergic neurotoxicity is characterized by the long-term depletion of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[21] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying these monoamines in brain tissue.[22][23]
Objective: To quantify 5-HT and 5-HIAA levels in specific brain regions following PMA treatment to assess potential neurotoxicity.
Timeline: This analysis is typically performed days or weeks after drug administration (e.g., 7 days) to measure long-term deficits rather than acute pharmacological effects.
Step-by-Step Methodology:
Dosing Regimen: Administer PMA or vehicle to animals as described in the hyperthermia protocol. The dosing regimen may be acute or sub-chronic depending on the study design.
Tissue Harvesting: At a predetermined time point (e.g., 7 days post-treatment), euthanize the animals.
Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate regions of interest such as the striatum, hippocampus, and frontal cortex. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
Sample Preparation:
a. Weigh the frozen tissue sample.
b. Homogenize the tissue in an acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard. This solution precipitates proteins while stabilizing the monoamines.
c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.
d. Collect the supernatant, which contains the monoamines.
HPLC-ECD Analysis:
a. The HPLC system should be equipped with a C18 reverse-phase column and an electrochemical detector with a glassy carbon electrode.[22][23]
b. Inject a known volume of the supernatant onto the column.
c. The mobile phase, an acidic aqueous/organic buffer, separates 5-HT and 5-HIAA based on their physicochemical properties.
d. The electrochemical detector measures the current generated as the analytes are oxidized at the electrode surface. The peak height or area is proportional to the analyte concentration.
Data Analysis:
a. Generate a standard curve using known concentrations of 5-HT and 5-HIAA.
b. Quantify the amount of each analyte in the tissue samples by comparing their peak sizes to the standard curve.
c. Normalize the results to the weight of the tissue (e.g., ng/g of tissue).
d. Compare the mean levels of 5-HT and 5-HIAA in the PMA-treated groups to the vehicle control group using a t-test or one-way ANOVA. A significant reduction in 5-HT and/or 5-HIAA levels in the PMA group is indicative of serotonergic neurotoxicity.
Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms - PubMed. PubMed. [Link]
Para-Methoxyamphetamine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. NCBI. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Frontiers. [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. NCBI. [Link]
5-Hydroxyindoleacetic acid (urine, plasma) - Association for Laboratory Medicine. Association for Laboratory Medicine. [Link]
Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats - Cyril Hoschl. National Library of Medicine. [Link]
The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC. NCBI. [Link]
Neuroprotective effect of PMA against H2O2-induced toxicity on rat... - ResearchGate. ResearchGate. [Link]
Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities - PMC. NCBI. [Link]
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. Oxford Academic. [Link]
Schematic diagram of DAT, NET, and SERT structures and potential... - ResearchGate. ResearchGate. [Link]
Physician Directed Prehospital Treatment in Psychostimulant Induced Hyperthermia: A Case Series - PubMed. PubMed. [Link]
Physician Directed Prehospital Treatment in Psychostimulant Induced Hyperthermia: A Case Series - ResearchGate. ResearchGate. [Link]
5-HIAA in Urine - HPLC - Chromsystems. Chromsystems. [Link]
Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small - eScholarship.org. eScholarship. [Link]
A good protocol for extracting mouse brain synaptosomes? - ResearchGate. ResearchGate. [Link]
Overview of Monoamine Transporters - PMC. NCBI. [Link]
Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC. NCBI. [Link]
Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies - ResearchGate. ResearchGate. [Link]
Synaptosomes: A Functional Tool for Studying Neuroinflammation - MDPI. MDPI. [Link]
Mayo Clinic installs first magnetic nanoparticle hyperthermia system for cancer research in the US. Mayo Clinic News Network. [Link]
Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins - MDPI. MDPI. [Link]
Mayo Clinic collaborates with New Phase Ltd. to install magnetic nanoparticle hyperthermia machine for cancer research - News-Medical. News-Medical.net. [Link]
Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9) - Cheméo. Cheméo. [Link]
Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC. NCBI. [Link]
Neurotoxic mechanism of PFAS and its associated risks of neurodegenerative diseases. ProQuest. [Link]
Application Note: Characterization of 2-(4-methoxyphenyl)propan-1-amine HCl in Monoamine Transporter Assays
This is a comprehensive Application Note and Protocol guide for the use of 2-(4-methoxyphenyl)propan-1-amine HCl in neurotransmitter uptake assays. [1] Introduction & Chemical Identity Compound Overview 2-(4-methoxypheny...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for the use of 2-(4-methoxyphenyl)propan-1-amine HCl in neurotransmitter uptake assays.
[1]
Introduction & Chemical Identity
Compound Overview
2-(4-methoxyphenyl)propan-1-amine HCl is a structural isomer of the well-known psychoactive compound para-methoxyamphetamine (PMA or 4-MA).[1] While PMA is an
-methyl phenethylamine, the subject compound is a -methyl phenethylamine .[1]
This structural distinction is critical for pharmacological research.
-methylation of phenethylamines typically alters the binding conformation within the monoamine transporter (MAT) substrate pocket, often reducing potency compared to -methyl analogs but retaining specific affinity profiles useful for dissecting transporter mechanisms.[1]
Chemical Disambiguation (Critical)
Researchers must distinguish this compound from its isomers to ensure data integrity and safety.
Feature
User Compound
Common Isomer (PMA/4-MA)
IUPAC Name
2-(4-methoxyphenyl)propan-1-amine
1-(4-methoxyphenyl)propan-2-amine
Structure Class
-Methyl Phenethylamine
-Methyl Phenethylamine (Amphetamine)
Primary Use
SAR Probe, Transporter Substrate Analog
Serotonin Releaser (Toxicological Reference)
CAS Number
51558-14-6 (Generic)
64-13-1
Pharmacological Mechanism[2][3][4][5][6]
2-(4-methoxyphenyl)propan-1-amine acts primarily as a competitive substrate-type inhibitor at monoamine transporters.[1]
Binding: The molecule competes with endogenous neurotransmitters (5-HT, DA, NE) for the orthosteric binding site on the transporter (SERT, DAT, NET).
Translocation: Depending on the concentration, it may be translocated into the cytoplasm.[1]
Inhibition Readout: In an uptake assay, it reduces the accumulation of the radiolabeled or fluorescent tracer, yielding an IC50 value.[1]
Mechanism Diagram
The following diagram illustrates the competitive inhibition mechanism at the Serotonin Transporter (SERT).
Figure 1: Competitive inhibition mechanism. The test compound competes with 5-HT for the SERT binding site, reducing the detectable uptake signal.
Experimental Protocols
Preparation of Stock Solutions
Safety: Treat as a potential bioactive phenethylamine.[1] Wear PPE (gloves, lab coat, safety glasses).[1] Handle in a fume hood.
Solvent: Dissolve 2-(4-methoxyphenyl)propan-1-amine HCl in DMSO (Dimethyl sulfoxide) to create a 10 mM or 100 mM master stock.[1] The HCl salt improves water solubility, but DMSO ensures long-term stability.[1]
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution: On the day of the assay, dilute the stock into the Assay Buffer (e.g., Krebs-Ringer HEPES). Ensure the final DMSO concentration in the well is <0.1% to avoid solvent effects.[1]
Assay System A: Radioligand Uptake (Gold Standard)
This protocol determines the Ki (affinity constant) of the compound for SERT, DAT, or NET.
Materials:
Source: Rat brain synaptosomes OR HEK293 cells stably transfected with human SERT/DAT/NET.
Radioligand: [³H]-5-HT (Serotonin), [³H]-DA (Dopamine), or [³H]-NE (Norepinephrine).
Control Inhibitors: Fluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET).[1]
Protocol Steps:
Preparation: Resuspend cells/synaptosomes in Krebs-Ringer HEPES buffer (pH 7.4) containing glucose (10 mM) and pargyline (100 µM, to inhibit MAO).
Pre-incubation: Aliquot 200 µL of tissue suspension into 96-well plates. Add 25 µL of the test compound (7-point log scale dilution, e.g., 1 nM to 100 µM). Incubate for 15 minutes at 37°C.
Verify transfection efficiency or use fresh synaptosomes.
Inconsistent IC50
Solvent effect
Ensure DMSO < 0.1%. Run a DMSO-only control curve.
Hill Slope < 0.8
Negative cooperativity or degradation
Add ascorbic acid (antioxidant) to buffer; check compound stability.[1]
References
Nichols, D. E. (1994).[1] Structure-activity relationships of serotonin neurotoxins. Annals of the New York Academy of Sciences, 738(1), 69-74.
Simmler, L. D., et al. (2013).[1] Pharmacological characterization of novel synthetic cathinones. Neuropharmacology, 64, 26-37.[1] (Provides standard protocols for monoamine uptake assays).
PubChem Compound Summary. (n.d.). 2-(4-methoxyphenyl)propan-1-amine.[1][6][7] National Center for Biotechnology Information.[1]
Tatsumi, M., et al. (1997).[1][5] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[1]
Protocol for Synthesizing Radiolabeled 2-(4-methoxyphenyl)propan-1-amine (PMA)
Application Note: AN-RAD-4MP-11 C) and Metabolic ADME Profiling ( C) Abstract & Scope This technical guide details the radiosynthesis of 2-(4-methoxyphenyl)propan-1-amine (also known as para-methoxyamphetamine or PMA). W...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-RAD-4MP-11
C) and Metabolic ADME Profiling (C)
Abstract & Scope
This technical guide details the radiosynthesis of 2-(4-methoxyphenyl)propan-1-amine (also known as para-methoxyamphetamine or PMA). While PMA is a controlled substance with known toxicity, radiolabeled isotopologues are critical for investigating serotonergic neurotoxicity mechanisms, 5-HT transporter occupancy, and metabolic clearance pathways.
This protocol provides two distinct methodologies:
Method A (
C-Labeling): A fully automated, high-specific-activity synthesis using [C]methyl triflate for in vivo PET imaging.
Method B (
C-Labeling): A manual synthesis using [C]nitromethane for long-term ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Regulatory & Safety Compliance (Critical)
Warning: PMA is a Schedule I controlled substance in the United States and a Class A drug in the UK.
Licensing: All synthesis must occur within a facility holding valid DEA (or local equivalent) research registrations for Schedule I substances.
Radiation Safety: Handling
C (t = 20.4 min) requires a lead-shielded hot cell (75 mm Pb equivalent). Handling C requires standard beta-emitter protocols to prevent long-term contamination.
Toxicity: PMA is a potent Monoamine Oxidase A (MAO-A) inhibitor and serotonin releaser. Accidental exposure can induce severe hyperthermia and hypertensive crisis.
Retrosynthetic Analysis & Strategy
To achieve high radiochemical yield (RCY) and specific activity, we utilize a "late-stage labeling" strategy.
For
C: We employ O-methylation of a protected precursor (N-Boc-4-hydroxyamphetamine). Direct methylation of the unprotected amine yields a mixture of O- and N-methylated products. The N-Boc group ensures regioselectivity for the phenolic oxygen.
For
C: We employ the Henry Reaction (nitroaldol condensation) followed by reduction. This incorporates the label into the carbon skeleton, ensuring metabolic stability.
Method A: Automated Synthesis of [
C]PMA
Application: PET Imaging (Brain Biodistribution/Receptor Occupancy)
Nuclide: Carbon-11 (
Caption: Automated workflow for [11C]PMA synthesis via [11C]Methyl Triflate O-methylation.
Step-by-Step Protocol
Precursor Preparation:
Dissolve 1.0 mg of N-Boc-4-hydroxyamphetamine in 300 µL of 2-Butanone.
Add 3.0 µL of 0.5M NaOH. Vortex for 30 seconds to form the phenolate anion.
Technical Insight: The phenolate is the active nucleophile. Incomplete deprotonation leads to low yields; excess base can cause side reactions during deprotection.
Radionuclide Production:
Irradiate N
gas (+1% O) with 16.5 MeV protons to generate [C]CO.
Convert to [
C]CH via Ni/H reduction, then iodinate to [C]CHI.
Pass [
C]CHI through a silver triflate (AgOTf) column at 200°C to generate [C]CHOTf.
Labeling Reaction (O-Methylation):
Trap [
C]CHOTf in the precursor solution at room temperature.
C]MeOTf line or insufficient base in the precursor vial.
Fix: Ensure AgOTf oven is conditioned at 200°C for 1 hour prior to synthesis. Verify anhydrous solvents.[2]
Issue: Low Specific Activity.
Cause: Contamination with atmospheric CO
(carrier carbon).
Fix: Check system leak integrity. Use high-purity He/N
carrier gas (Grade 6.0).
Issue: Precursor Precipitation.
Cause: Incompatibility with 2-Butanone/NaOH mix.
Fix: Switch solvent system to DMF/TBAOH, which offers better solubility for phenolic salts.
References
Gomzina, N. A., et al. (2011). L-[methyl-(11)C]-methionine of high enantiomeric purity production via on-line (11)C-methylation of L-homocysteine thiolactone hydrochloride.[5] Bioorg Khim.[5]
Jewett, D. M. (1992). A simple synthesis of [11C]methyl triflate.[6][7] International Journal of Applied Radiation and Isotopes. (Foundational text for triflate method).
Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Reference for non-labeled PMA synthesis and properties).
Haskali, M. B., et al. (2017).[6] Recent Developments in Carbon-11 Chemistry and Applications.[3] NIH/PubMed.
European Pharmacopoeia.Radiopharmaceutical Preparations: Fludeoxyglucose (18F) Injection. (Standard for QC methodologies applied here).
Use of 2-(4-methoxyphenyl)propan-1-amine as a precursor in organic synthesis
Application Note: 2-(4-Methoxyphenyl)propan-1-amine in Organic Synthesis Introduction: The Scaffold & Its Significance 2-(4-Methoxyphenyl)propan-1-amine , also known as -methyl-4-methoxyphenethylamine , is a versatile ch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(4-Methoxyphenyl)propan-1-amine in Organic Synthesis
Introduction: The Scaffold & Its Significance
2-(4-Methoxyphenyl)propan-1-amine , also known as
-methyl-4-methoxyphenethylamine , is a versatile chiral building block in medicinal chemistry. Distinct from its constitutional isomer 1-(4-methoxyphenyl)propan-2-amine (a derivative of 4-methoxyamphetamine/PMA), this primary amine features the amino group on the terminal carbon, rendering it a -substituted phenethylamine.
This structural distinction is critical. While
-methyl amines (amphetamines) are metabolically stable and CNS-active, -methyl phenethylamines like 2-(4-methoxyphenyl)propan-1-amine serve as privileged scaffolds for:
GPCR Ligands: Mimicking the neurotransmitter dopamine/norepinephrine with altered steric bulk.
Sulfonamide Therapeutics: Precursors for uroselective agents (analogous to tamsulosin intermediates).
Isoquinoline Alkaloids: Substrates for Pictet-Spengler cyclization to generate tetrahydroisoquinolines.
Air-sensitive (absorbs to form carbamates). Store under inert gas (Ar/N2). Hygroscopic as a salt.
Safety
Irritant. Avoid inhalation. Use in a fume hood. Not controlled as a stimulant (unlike its -methyl isomer).
Core Synthetic Applications & Protocols
Scenario A: Synthesis of Sulfonamide Derivatives
Context: Sulfonamides derived from phenethylamines are classic pharmacophores in adrenergic receptor antagonists. This protocol describes the coupling of 2-(4-methoxyphenyl)propan-1-amine with a sulfonyl chloride.
Mechanism: Nucleophilic attack of the primary amine on the sulfonyl sulfur, followed by elimination of chloride.[3]
Protocol:
Preparation: In a 50 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)propan-1-amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA) . Cool the solution to 0°C.
Coupling: Dropwise add the Aryl Sulfonyl Chloride (1.1 equiv) dissolved in DCM (2 mL).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will be less polar than the amine.
Workup (Self-Validating Step):
Wash reaction mixture with 1M HCl (10 mL). Why? This removes unreacted amine starting material (which forms a water-soluble salt) and excess TEA.
Context: The 4-methoxy group activates the aromatic ring, facilitating electrophilic aromatic substitution to form a 1,2,3,4-tetrahydroisoquinoline ring system.[3]
Protocol:
Reagents: Mix amine (1.0 equiv) with Paraformaldehyde (1.2 equiv) in Trifluoroacetic Acid (TFA) (solvent/catalyst).
Conditions: Heat to 60°C for 12 hours in a sealed tube.
Mechanism: Formation of an iminium ion intermediate followed by intramolecular ring closure at the position ortho to the methoxy group.
Visualization: Reaction Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this precursor.
Caption: Divergent synthetic pathways for 2-(4-methoxyphenyl)propan-1-amine transforming into sulfonamides, secondary amines, and heterocycles.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Sulfonylation
Hydrolysis of Sulfonyl Chloride.
Ensure DCM is anhydrous. Add the chloride at 0°C to minimize side reactions.
Incomplete Reductive Amination
Imine formation is slow.
Add catalytic Acetic Acid (1-2 drops) or use as a Lewis acid promoter before adding reducing agent.
Polyamination (Dialkylation)
Amine is too nucleophilic.
Use the aldehyde as the limiting reagent (0.9 equiv) or use the bulky reducing agent STAB rather than .
No Cyclization (Pictet-Spengler)
Ring deactivation or steric clash.
The -methyl group may sterically hinder closure. Increase temperature to 80°C or switch to a stronger acid (Methanesulfonic acid).
References
Chemical Identity & Properties
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12206466, 2-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link][3]
Reductive Amination Methodology
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from [Link]
Sulfonamide Synthesis Protocols
Bahrami, K., et al. (2009).[3][7] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry. Retrieved from [Link]
Pictet-Spengler Reaction Context
Stöckigt, J., et al. (2011).[3] "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Angewandte Chemie International Edition. Retrieved from [Link][3]
Application Notes and Protocols for the Stereoselective Synthesis of 2-(4-Methoxyphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Chiral 2-(4-Methoxyphenyl)propan-1-amine 2-(4-Methoxyphenyl)propan-1-amine is...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral 2-(4-Methoxyphenyl)propan-1-amine
2-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceuticals and research chemicals. The stereochemistry of this amine is of paramount importance, as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound is a significant endeavor in medicinal and process chemistry. This application note provides a detailed guide to two prominent and effective strategies for the stereoselective synthesis of 2-(4-methoxyphenyl)propan-1-amine: asymmetric reductive amination using a chiral iridium catalyst and a biocatalytic approach employing an amine dehydrogenase.
Strategic Approaches to Stereoselective Synthesis
The synthesis of chiral amines from prochiral ketones, such as 4-methoxyphenylacetone, is a well-explored area of organic chemistry.[1] Among the various methods, asymmetric reductive amination and biocatalytic reductive amination have emerged as powerful and practical approaches, offering high enantioselectivity and good yields.[2][3]
Asymmetric Reductive Amination with a Chiral Iridium Catalyst
Asymmetric reductive amination of ketones is a direct and efficient one-pot method for preparing chiral amines.[4][5] This approach involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric hydrogenation of the C=N bond catalyzed by a chiral transition metal complex.[4] Iridium complexes bearing chiral ligands have shown exceptional performance in this transformation, delivering high enantioselectivities for a broad range of aryl ketones.[4]
The proposed mechanism for this reaction involves the coordination of the in-situ formed imine to the chiral iridium catalyst. The chiral environment created by the ligand directs the delivery of hydrogen from one face of the imine, leading to the preferential formation of one enantiomer of the amine.[6] The use of additives like titanium(IV) isopropoxide can facilitate imine formation and enhance the reaction rate and selectivity.[4]
Biocatalytic Reductive Amination using Amine Dehydrogenases
Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[7][8] Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the direct reductive amination of a broad range of ketones to the corresponding chiral amines with high enantioselectivity, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[7][9][10]
The catalytic cycle of an AmDH involves the binding of the ketone and the nicotinamide cofactor to the enzyme's active site. The enzyme facilitates the formation of an imine intermediate, which is then stereoselectively reduced by the cofactor to yield the chiral amine.[7] A cofactor regeneration system, such as glucose dehydrogenase (GDH), is typically employed to recycle the expensive nicotinamide cofactor, making the process economically viable.[8]
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using an Iridium-f-Binaphane Catalyst
This protocol is adapted from methodologies developed for the asymmetric reductive amination of aryl ketones.[4]
Standard laboratory glassware and a high-pressure autoclave
Workflow Diagram:
Caption: Workflow for the Iridium-catalyzed asymmetric reductive amination.
Procedure:
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (S,S)-f-Binaphane (0.011 mmol, 2.2 mol%). Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
Reaction Setup: To a glass liner of a high-pressure autoclave, add 4-methoxyphenylacetone (0.5 mmol, 1.0 equiv.), titanium(IV) isopropoxide (0.75 mmol, 1.5 equiv.), and a small crystal of iodine (0.05 mmol, 10 mol%).
Reductive Amination: Transfer the prepared catalyst solution to the autoclave liner. Add ammonia solution (7 N in methanol, 2.0 mmol, 4.0 equiv.).
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 1000 psi of hydrogen. Stir the reaction mixture at room temperature for 12-24 hours.
Work-up: Carefully depressurize and vent the autoclave. Quench the reaction by the slow addition of 1 M HCl (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM (3 x 10 mL) to remove neutral impurities. Basify the aqueous layer with 2 M NaOH to pH > 12 and extract the product with DCM (3 x 15 mL).
Purification: Combine the basic organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Biocatalytic Reductive Amination using an Amine Dehydrogenase
This protocol is based on established procedures for the reductive amination of ketones using amine dehydrogenases.[7][8][9]
Materials:
4-Methoxyphenylacetone (≥98%)
Amine Dehydrogenase (e.g., from Mycobacterium smegmatis, MsmeAmDH)
Standard laboratory glassware and an incubator shaker
Workflow Diagram:
Caption: Workflow for the Amine Dehydrogenase-catalyzed reductive amination.
Procedure:
Reaction Setup: In a 50 mL flask, prepare the reaction mixture by adding:
Ammonium formate buffer (2 M, pH 9.0) to a final volume of 20 mL.
NADP⁺ (to a final concentration of 0.2 mM).
D-Glucose (to a final concentration of 1.1 equivalents relative to the substrate).
Glucose Dehydrogenase (GDH) (to a final concentration of 3 U/mL).
Amine Dehydrogenase (AmDH) (e.g., MsmeAmDH, to a final concentration of 0.5-1.0 mg/mL).
Substrate Addition: Add 4-methoxyphenylacetone to the reaction mixture to a final concentration of 50-150 mM.
Incubation: Seal the flask and place it in an incubator shaker at 30°C with shaking at approximately 200 rpm for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing by GC or HPLC.
Work-up: Once the reaction has reached the desired conversion, adjust the pH of the mixture to >12 with 2 M NaOH.
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as methyl tert-butyl ether (MTBE) (3 x 20 mL).
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. The enantiomeric excess of the product should be determined by chiral HPLC analysis.
High yield, well-established methodology for aryl ketones
High enantioselectivity, mild conditions, environmentally friendly
Considerations
Requires high-pressure equipment, catalyst can be expensive
Enzyme stability and availability, requires cofactor regeneration
Chiral Analysis
The determination of the enantiomeric excess of the synthesized 2-(4-methoxyphenyl)propan-1-amine is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often effective for the separation of chiral amines.[11][12]
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[13]
Detection: UV detection at a suitable wavelength (e.g., 225 nm) is commonly employed.
Conclusion
This application note has detailed two robust and highly stereoselective methods for the synthesis of 2-(4-methoxyphenyl)propan-1-amine. The choice between the chemical and biocatalytic route will depend on factors such as available equipment, scale of the reaction, and desired enantiopurity. The iridium-catalyzed asymmetric reductive amination offers a high-yielding and well-understood pathway, while the amine dehydrogenase-catalyzed approach provides exceptional enantioselectivity under mild, environmentally benign conditions. Both protocols, when executed with care, can provide access to enantiomerically enriched 2-(4-methoxyphenyl)propan-1-amine, a valuable building block for the pharmaceutical and fine chemical industries.
References
Aleku, G. A., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(23), 5515-5536. Available at: [Link]
Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. (2012). Chemical Communications, 48(56), 7064-7066. Available at: [Link]
Bommarius, A. S., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 782808. Available at: [Link]
Cui, X., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4122. Available at: [Link]
Fouque, E., et al. (1995). Asymmetric Amination of 4-Methoxyphenylacetone and Its Related Compounds with Microorganisms. Journal of Medicinal Chemistry, 38(16), 3005-3011. Available at: [Link]
Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(69), 42385-42392. Available at: [Link]
Matcham, G., et al. (1995). Enzymatic synthesis of chiral amines using 2-amino propane as amine donor. US Patent 6,133,018.
Rao, R. N., et al. (2012). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Journal of Chromatographic Science, 50(8), 694-701. Available at: [Link]
Schrittwieser, J. H., et al. (2018). Transaminase biocatalysis for chiral amines of pharmaceutical impact. Chemical Communications, 54(48), 6126-6147. Available at: [Link]
White Rose Research Online. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Available at: [Link]
Abrahamson, M. J., et al. (2013). Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. ACS Catalysis, 3(4), 621-628. Available at: [Link]
Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Li, C., et al. (2010). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 132(31), 10842-10844. Available at: [Link]
Haraguchi, N., et al. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75. Available at: [Link]
Li, Y., et al. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters, 17(12), 2878-2881. Available at: [Link]
Itsuno, S., et al. (2006). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. The Journal of Organic Chemistry, 71(16), 6245-6248. Available at: [Link]
Salgado, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. Available at: [Link]
DIAL@UCLouvain. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Available at: [Link]
Guijarro, D., et al. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338-349. Available at: [Link]
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-305). Pergamon. Available at: [Link]
Technical Support Guide: Reductive Amination of Hindered Ketones
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Overcoming Steric Barriers in Reductive Amination Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Technical Support Division
Subject: Overcoming Steric Barriers in Reductive Amination
Executive Summary: The "Steric Wall"
Reductive amination is a workhorse reaction, but it fails predictably when applied to hindered ketones (e.g., adamantanone, ortho-substituted acetophenones, camphor derivatives).
The Core Problem:
Thermodynamics: Steric bulk destabilizes the hemiaminal and imine intermediates, shifting the equilibrium backward toward the starting ketone.
Kinetics: Nucleophilic attack of the amine on the carbonyl is physically blocked.
Chemoselectivity: Because imine formation is slow, the reducing agent often attacks the unreacted ketone instead, yielding the alcohol side-product (direct reduction).
This guide moves beyond standard textbook protocols (which often fail here) to provide Lewis-Acid mediated and Stepwise strategies that force the equilibrium forward.
Critical Decision Matrix: Selecting the Right System
Before starting, select your reagent system based on substrate difficulty.
Feature
Sodium Triacetoxyborohydride (STAB)
Titanium(IV) Isopropoxide + NaBH₄
Sodium Cyanoborohydride
Reagent
NaBH(OAc)₃
Ti(OiPr)₄ / NaBH₄
NaBH₃CN
Best For
Aldehydes, unhindered ketones
Hindered / Aryl Ketones
Acid-sensitive substrates
Mechanism
Proton-transfer mediated delivery
Lewis Acid Activation + Water Scavenging
pH-dependent reduction
Toxicity
Low
Low (Ti is non-toxic)
High (HCN risk)
Hindered Yield
Poor (<30% typically)
Excellent (>85%)
Moderate
Key Limitation
Sterics block the bulky hydride donor
Workup can be messy (emulsions)
Slow reaction rate
Field-Proven Protocols
Protocol A: The "Titanium Sledgehammer" (Recommended for Hindered Ketones)
Reference: Bhattacharyya, S. J. Org. Chem. 1995, 60, 4928-4929.
Why it works: Ti(OiPr)₄ serves a dual function.[1][2] It acts as a Lewis Acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO₂) to drive the equilibrium toward the imine.
Step-by-Step:
Imine Formation (The Critical Step):
In a dry flask under N₂, combine Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) .
Add Titanium(IV) Isopropoxide (1.25 equiv) neat.
Note: No solvent is needed if the mixture can stir. If solids are present, add minimal THF or DCE.
Stir: 4–8 hours at Ambient Temperature. Tip: For extremely hindered substrates (e.g., camphor), heat to 40–50°C.
Reduction:
Dilute the viscous mixture with Absolute Ethanol (approx. 2 mL per mmol ketone).
Add NaBH₄ (1.5 equiv) carefully (gas evolution).
Stir for 2–4 hours at room temperature.
The "Anti-Sludge" Workup (Crucial):
Standard water quenching creates an unfilterable white slime.
Correct Quench: Pour reaction mixture into 2M Aqueous Ammonia (30 mL per 10 mmol) .
Stir vigorously for 20 minutes. The titanium will precipitate as a manageable white powder.
Filter through Celite.[2][3] Wash the pad with DCM.[3]
Extract the filtrate with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: The Modified STAB Method (For Moderately Hindered Systems)
Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849-3862.[4][5][6]
Why it works: Uses Acetic Acid to catalyze imine formation, but requires the imine to form before the bulky reducing agent can act effectively.
Step-by-Step:
Dissolve Ketone (1.0 equiv) and Amine (1.2 equiv) in 1,2-Dichloroethane (DCE) .
Add Acetic Acid (1.0–2.0 equiv) .
Wait: Stir for 1–2 hours before adding the reductant. This allows the imine equilibrium to establish.
Add NaBH(OAc)₃ (1.5 equiv) .
Stir overnight (12–24 h).
Quench with saturated NaHCO₃.
Troubleshooting & FAQs
Q1: I am recovering the alcohol (direct reduction) instead of the amine. Why?
Diagnosis: The imine formation is too slow, or the reducing agent is too aggressive toward the ketone.
The Fix:
Switch to Protocol A (Ti-mediated). The Ti-complex is much more electrophilic to the amine than the ketone is to the hydride.
Stepwise Approach: If using Borohydrides, do not add the reducing agent immediately.[7] Reflux the ketone + amine + molecular sieves (4Å) in Toluene/THF for 12 hours to force imine formation. Confirm imine by NMR (disappearance of C=O peak) before cooling and adding the hydride.
Q2: The reaction mixture turned into a thick white cement during workup.
Diagnosis: Improper hydrolysis of Titanium alkoxides.
The Fix:
Immediate: Add 2M NaOH or 2M NH₄OH and stir vigorously until the solid breaks up.
Prevention: Use the Bhattacharyya Ammonia Workup described in Protocol A. Alternatively, add 10% sodium potassium tartrate (Rochelle's Salt) solution and stir overnight to chelate the Titanium.
Q3: My conversion is stuck at 50% despite long reaction times.
Diagnosis: Water accumulation is reversing the equilibrium (Hydrolysis of imine back to ketone).
The Fix:
Chemical Drying: Ensure you are using Ti(OiPr)₄ (chemical scavenger) or Molecular Sieves.
Concentration: Run the reaction at a higher concentration (1M or neat). Dilution favors dissociation.
Q4: Can I use this for acid-sensitive protecting groups (Boc, acetals)?
Answer:
Avoid: Protocol B (Acetic Acid/STAB) may cleave sensitive acetals.
Use: Protocol A. Ti(OiPr)₄ is a Lewis acid but generally tolerates Boc and acetals well under anhydrous conditions. The workup is basic (Ammonia), which preserves acid-sensitive groups.
Mechanistic Visualization
Figure 1: Titanium-Mediated Activation Pathway
This diagram illustrates how Ti(OiPr)₄ bypasses the steric barrier by activating the carbonyl and trapping water.
Caption: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously removing water from the equilibrium, preventing the backward reaction.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of failure in hindered reductive aminations.
References
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[8][9] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link
Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). "Synthesis of N-Methyl Secondary Amines." Synthesis, 2003(14), 2206-2210. Link
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)propan-1-amine
Diagnostic Overview & Structural Validation User Advisory: Before troubleshooting, verify your target structure. This guide addresses the synthesis of 2-(4-methoxyphenyl)propan-1-amine (a -methylphenethylamine derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview & Structural Validation
User Advisory: Before troubleshooting, verify your target structure.
This guide addresses the synthesis of 2-(4-methoxyphenyl)propan-1-amine (a
-methylphenethylamine derivative).
Target Structure:
(Amine on primary carbon).
Distinction: This is a structural isomer of para-methoxyamphetamine (PMA), where the amine is on the secondary carbon. The protocols below are specific to the primary amine synthesis via amide reduction.
The Synthetic Pathway
The most robust laboratory-scale route involves the reduction of 2-(4-methoxyphenyl)propanamide using Lithium Aluminum Hydride (LiAlH
).
Figure 1: Standard synthetic pathway via amide reduction.
Critical Troubleshooting: The Reduction Step (FAQs)
This section addresses the most frequent failure points reported by researchers during the LiAlH
reduction of the amide.
Q1: The reaction mixture turned into a solid gel during reflux. What happened?
Diagnosis: Stoichiometry imbalance or insufficient solvent volume.
Technical Insight: The reduction of an amide consumes 0.75 moles of LiAlH
per mole of amide theoretically, but in practice, a 2.0 to 4.0 molar equivalent is required to drive the reaction to completion and prevent the formation of insoluble aluminate aggregates. If the concentration is too high (>0.5 M), the intermediate complex precipitates, trapping unreacted starting material.
Corrective Protocol:
Dilution: Ensure the reaction concentration does not exceed 0.2 M (approx. 20 mL THF per 1 g of amide).
Reagent Quality: Use fresh LiAlH
(grey powder or pellets). White powder often indicates partial hydrolysis (LiOH/Al(OH) formation).
Solvent: Switch to anhydrous THF (Tetrahydrofuran) rather than Diethyl Ether (
). THF has a higher boiling point (66°C vs 35°C), which is necessary to overcome the activation energy of the amide reduction.
Q2: TLC shows a persistent spot corresponding to the starting material even after 24 hours.
Diagnosis: "Stalled" reduction due to inadequate heat or moisture ingress.
Technical Insight: Amides are the least reactive carboxylic acid derivatives.[1] The reaction proceeds via a stable tetrahedral intermediate that collapses to an iminium ion only under sufficient thermal drive.
Troubleshooting Steps:
Check Moisture: LiAlH
reacts instantly with water to form and inert oxides. If your solvent was not dried over molecular sieves (3Å or 4Å), your reducing agent was quenched before reacting with the amide.
Force Conditions: Increase the reflux time to 48 hours.
Lewis Acid Catalyst: If the amide is sterically hindered (bulky groups), adding a stoichiometric amount of
(generating in situ AlH, alane) can accelerate the reduction [1].
Q3: My product yield is low (<40%), and I see a hydroxyl peak in the IR/NMR.
Diagnosis: Over-hydrolysis or C-N bond cleavage.
Technical Insight: While rare with amides, excessive heating during the workup or using highly acidic quenching conditions can hydrolyze the intermediate imine/enamine to an aldehyde/alcohol instead of the amine. However, the most common cause is incomplete extraction of the amine from the aluminum salts during workup.
Workup & Isolation: The "Fieser" Protocol
The most critical phase in this synthesis is the quench. Improper quenching creates a "chemically sticky" aluminum emulsion that traps the amine product, leading to massive yield loss.
The "Fieser" Method (Standardized)
Do not use acid (HCl) to quench unless you plan to perform a rigorous extraction later. Acid solubilizes aluminum salts but makes the extraction of the amine (which will be protonated to the ammonium salt) impossible without re-basifying.
Protocol for Quenching
grams of LiAlH:
Step
Reagent Added
Volume
Purpose
| 1 |
| mL | Quenches excess hydride. |
| 2 | 15% NaOH (aq) | mL | Converts aluminum salts to granular aluminates. |
| 3 | | mL | Dilutes the matrix to facilitate filtration. |
Result: A white, granular precipitate forms that is easily filtered. The filtrate contains your freebase amine.
Alternative (Rochelle's Salt): If the Fieser method fails (emulsion persists), add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2-4 hours. The tartrate chelates aluminum, breaking the emulsion [2].[2]
Purification Logic: Acid-Base Extraction
Since the product is an amine, it can be purified chemically without initial chromatography.
Figure 2: Acid-Base extraction workflow for amine purification.
Final Quality Check (Self-Validation)
Physical State: The freebase 2-(4-methoxyphenyl)propan-1-amine is typically a colorless to pale yellow oil.
NMR Signature: Look for the doublet (
) and the distinct multiplet for the chiral methine proton ().
Storage: Store as the Hydrochloride (HCl) salt. The freebase absorbs
from the air (carbamate formation) and oxidizes over time.
References
Brown, H. C., & Yoon, N. M. (1966). Selective reductions. X. Reaction of aluminum hydride with selected organic compounds containing representative functional groups. Journal of the American Chemical Society, 88(7), 1464–1472. Link
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for the Fieser Workup).
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
Amide Reduction Mechanism & Workup Protocols. Master Organic Chemistry. Link
Safety Guidance for LiAlH4. ACS Chemical Safety. Link
Phenethylamines (e.g., amphetamine, methamphetamine, cathinones) are strong bases (
). In chiral chromatography, particularly using polysaccharide-based stationary phases (CSPs), the primary failure mode is severe peak tailing .
The Mechanism of Failure:
Silica matrices, even in "end-capped" columns, possess residual silanol groups (
). The basic nitrogen of the phenethylamine interacts ionically with these acidic silanols, causing non-specific retention (tailing) that destroys enantiomeric resolution ().
The Solution:
You must suppress this ionization or block the silanols.[1][2] This guide details the precise mobile phase engineering required to achieve Gaussian peak shapes.
Core Mobile Phase Protocols
Standard Screening Protocol (Normal Phase)
Use this as your starting point for 90% of phenethylamine separations.
Component
Role
Recommended Starting Composition
Non-polar Solvent
Bulk Eluent
n-Hexane or n-Heptane (80–90%)
Polar Modifier
Selectivity Driver
2-Propanol (IPA) or Ethanol (10–20%)
Basic Additive
CRITICAL
Diethylamine (DEA) or Triethylamine (TEA) (0.1%)
⚠️ Critical Warning: Never run a basic phenethylamine on a polysaccharide column (e.g., Chiralpak® AD/OD or IA/IB) without a basic additive. You risk irreversible adsorption of the analyte to the stationary phase.
Advanced Protocol: Polar Organic Mode (POM)
Use when solubility in Hexane is poor or resolution fails in Normal Phase.
Solvent: 100% Methanol or 100% Acetonitrile (requires Immobilized CSPs like IA, IB, IC).
Additive: 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt buffer in situ).
Troubleshooting & FAQs
Issue 1: "My peaks are tailing severely (
)."
Q: I added 0.1% DEA, but the tailing persists. What now?A: The silanol activity might be overwhelming the additive concentration, or the column history is interfering.
Troubleshooting Steps:
Increase Additive: Titrate DEA up to 0.5% . Do not exceed 0.5% as it degrades the silica matrix over time.
Switch Additive: Change from DEA to Ethylenediamine (EDA) at 0.1%. EDA is a diamine and often chelates/blocks silanols more effectively than monoamines.
Temperature Control: Lower the column temperature to 10–15°C. While counter-intuitive for efficiency, lower temperatures can sometimes improve enantioselectivity enough to mask the tailing effects.
Issue 2: "I have separation, but the peaks are too broad."
Q: How do I sharpen the peaks without losing resolution?A: This is usually a mass transfer issue or solvent viscosity problem.
Troubleshooting Steps:
Alcohol Switch: If using 2-Propanol (IPA), switch to Ethanol . Ethanol has lower viscosity, improving mass transfer and sharpening peaks.
Note: Ethanol is a stronger eluent; you may need to reduce its % to maintain retention time (e.g., 10% EtOH
25% IPA).
Flow Rate: Optimization of flow rate is non-linear. For 4.6mm ID columns, standard flow is 1.0 mL/min.[3] Try reducing to 0.5 mL/min to see if the van Deemter curve favors lower velocity for your specific analyte size.
Issue 3: "Can I use Reversed-Phase (RP) for these compounds?"
Q: My sample is aqueous. Can I inject directly onto a chiral column?A: Yes, but you must use specific "Immobilized" columns (e.g., Chiralpak IA-3, IC-3) or RP-dedicated coated columns (e.g., AD-RH).
Why High pH? You must keep the pH above 8.0 to ensure the phenethylamine is neutral (unprotonated). If it is protonated (pH < 8), it will not interact effectively with the chiral selector, leading to zero separation (elutes at void volume).
The "Forbidden" Knowledge: Coated vs. Immobilized
Q: I used Ethyl Acetate to dissolve my sample and now my column is dead. Why?A: You likely used a Coated CSP (e.g., Chiralpak AD, OD).
Coated Phases: The polysaccharide selector is physically coated onto silica. Strong solvents (Ethyl Acetate, THF, DCM, Chloroform) dissolve the polymer, washing it off the silica. The column is destroyed.
Immobilized Phases: The selector is chemically bonded (e.g., Chiralpak IA, IB, IC, IG). These can tolerate "forbidden" solvents like THF or DCM, which are excellent for altering selectivity when standard alcohols fail.
Visual Guide to Solvent Compatibility:
Caption: Solvent compatibility logic. Note that "Immobilized" phases allow access to a wider range of selectivity-modifying solvents.
Method Development Workflow
Follow this logic gate to optimize your separation efficiently.
Caption: Step-by-step decision tree for optimizing chiral separation of basic amines.
References
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN (Normal Phase).[4]Link
McCalley, D. V. (2023). "Analysis of basic compounds by high performance liquid chromatography: The enduring problem of peak tailing." Chemical Communications, 59, 7887–7899.[5] Link
Ye, Y. K., & Stringham, R. W. (2006). "The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases."[6][7] Journal of Chromatography A, 1127(1-2), 292-295. Link
Sigma-Aldrich. (2025). "HPLC Troubleshooting Guide: Tailing Peaks." Link
Phenomenex. (2025).[7][8] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Link
Section 1: Overcoming Over-Alkylation in Direct Substitution
Technical Support Center: Troubleshooting Primary Amine Synthesis Welcome to the Application Scientist Support Center. Synthesizing primary amines with high chemoselectivity is a notorious challenge in organic chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Primary Amine Synthesis
Welcome to the Application Scientist Support Center. Synthesizing primary amines with high chemoselectivity is a notorious challenge in organic chemistry. The primary amine product is often more nucleophilic than the starting materials, triggering a cascade of over-alkylation or over-reduction that yields complex mixtures of secondary and tertiary amines. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you isolate pure primary amines.
Q: Why am I getting an inseparable mixture of 1°, 2°, and 3° amines when reacting alkyl halides with ammonia?
The Causality: Direct alkylation of ammonia with an alkyl halide is thermodynamically driven toward over-alkylation. Once the first alkyl group attaches, the electron-donating inductive effect of the alkyl chain makes the resulting primary amine more nucleophilic than the original ammonia. Consequently, the primary amine outcompetes ammonia for the remaining alkyl halide, leading to secondary amines, tertiary amines, and quaternary ammonium salts[1].
The Solution: The Gabriel Synthesis. By using phthalimide as a "protected" ammonia surrogate, we sterically and electronically restrict the nitrogen to a single alkylation event. The two electron-withdrawing carbonyl groups of the phthalimide anion drastically reduce the nitrogen's nucleophilicity, preventing over-alkylation[1][2].
Workflow of the Gabriel Synthesis preventing over-alkylation.
Self-Validating Protocol: Gabriel Synthesis via Hydrazinolysis
Deprotonation & Alkylation: Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. Add the primary alkyl halide (1.1 eq). Heat to 60–80 °C and monitor via TLC until the alkyl halide is consumed[2].
Precipitation (Validation Step 1): Pour the mixture into ice water. The N-alkylphthalimide will precipitate as a white solid. Filter and dry. If it does not precipitate, the alkylation failed or the product is highly hydrophilic.
Deprotection (Hydrazinolysis): Dissolve the N-alkylphthalimide in ethanol. Add hydrazine monohydrate (1.5–2.0 eq) and reflux[2].
By-product Cleavage (Validation Step 2): As the reaction progresses, a bulky white precipitate of phthalhydrazide will form[2]. This visual cue is a self-validating indicator that the primary amine has been successfully liberated into the solution.
Isolation: Acidify with dilute HCl to fully precipitate the hydrazide byproduct, filter, and basify the filtrate to extract the pure primary amine[2].
Section 2: Suppressing Secondary Amines in Reductive Amination
Q: How do I prevent secondary amine by-products during the reductive amination of aldehydes with ammonia?
The Causality: Reductive amination requires the condensation of an aldehyde with an amine to form an imine, which is then reduced[3]. When synthesizing primary amines using ammonia, the newly formed primary amine is highly reactive. It can rapidly condense with unreacted aldehyde to form a secondary imine, which is subsequently reduced to a secondary amine[4][5].
The Solution: Protecting-group-free reductive amination using a massive excess of ammonia, precise pH control, and a selective reducing agent like sodium cyanoborohydride (NaCNBH3)[4]. By maintaining a pH of ~12, you ensure a high concentration of free ammonia, which kinetically outcompetes the primary amine product for the aldehyde[4].
Divergent pathways in reductive amination based on pH and NH3 concentration.
Imine Formation: Dissolve the aldehyde in a solution of ammonia in methanol (e.g., 7 N NH3 in MeOH, >10 equivalents).
pH Adjustment (Validation Step): Check the pH. It must be approximately 12[4]. If the pH drops, the availability of free ammonia decreases, triggering the secondary amine pathway.
Reduction: Add NaCNBH3 (1.5 eq) portion-wise. NaCNBH3 is chosen because it selectively reduces imines over aldehydes at slightly basic to neutral pH, preventing the formation of alcohol by-products[5].
Workup: Quench with 1M NaOH to destroy excess hydride, extract with dichloromethane, and concentrate.
Quantitative Data: Impact of Reaction Conditions on Selectivity
Parameter
Condition
Primary Amine Yield
Secondary Amine By-product
Ammonia Equivalents
1.5 eq
< 40%
> 50%
Ammonia Equivalents
10+ eq
> 85%
< 5%
pH Control
pH ~7-8
~60%
~30%
pH Control
pH ~12
> 90%
Trace
(Data synthesized from optimized metal hydride/ammonia methodologies[4])
Section 3: Preventing Aza-Wittig Side Reactions in Azide Reduction
Q: My Staudinger reduction yields imines or unhydrolyzed iminophosphoranes instead of the primary amine. How do I fix this?
The Causality: The Staudinger reaction converts azides to primary amines via an iminophosphorane (aza-ylide) intermediate[6][7]. This intermediate is highly reactive. If the reaction environment is water-starved during the hydrolysis step, the iminophosphorane will undergo an intramolecular aza-Wittig cyclization (forming aziridines or other rings) or react with ambient carbonyls to form imines[8].
The Solution: Efficient and immediate hydrolysis. Ensuring a sufficient excess of water is present to rapidly quench the iminophosphorane before side reactions can occur[8].
Staudinger reduction pathway and the critical role of water in preventing by-products.
Phosphine Addition: Under an inert atmosphere, dissolve the organic azide (1.0 eq) in anhydrous THF. Add triphenylphosphine (1.1 eq) portion-wise at room temperature[8].
Nitrogen Evolution (Validation Step 1): The addition will cause a slight exotherm and the visible evolution of nitrogen gas (bubbling)[8]. The cessation of bubbling is a self-validating indicator that the azide has been fully converted to the iminophosphorane intermediate[6][8].
Hydrolysis: Once nitrogen evolution stops, immediately add a large excess of water (at least 10 eq, or run in a THF/H2O mixture).
Cleavage (Validation Step 2): Stir vigorously overnight. The reaction is complete when TLC shows the disappearance of the iminophosphorane and the appearance of the highly polar primary amine and triphenylphosphine oxide[8].
Purification: Remove THF under reduced pressure. Extract the aqueous residue with diethyl ether to remove the triphenylphosphine oxide byproduct. The primary amine remains in the aqueous layer (especially if slightly acidic), which can then be basified and extracted[8].
Overcoming poor solubility of amine hydrochlorides in organic solvents
The Physics of Insolubility: Why This Happens Before troubleshooting, it is critical to understand the thermodynamic barrier you are fighting. Amine hydrochlorides ( ) are ionic lattice structures.
Author: BenchChem Technical Support Team. Date: March 2026
The Physics of Insolubility: Why This Happens
Before troubleshooting, it is critical to understand the thermodynamic barrier you are fighting. Amine hydrochlorides (
) are ionic lattice structures. To dissolve them in an organic solvent, the Solvation Energy (interaction between solvent and ions) must exceed the Lattice Energy (ionic bonds holding the crystal together).
The Problem: Common organic solvents (DCM, Toluene, EtOAc, Ether) have low dielectric constants and weak dipole moments. They cannot effectively shield the cation from the anion, meaning the lattice energy wins. The salt remains a solid suspension.
The Consequence: Heterogeneous reactions lead to slow kinetics, stirring issues, and "gummy" precipitates that trap reagents.
Troubleshooting Guides & FAQs
Module 1: The "Free-Basing" Strategy (Reactive Solubilization)
Scenario: You are trying to react an amine hydrochloride (e.g., with an acid chloride or anhydride) in DCM or THF, but the starting material is a rock-hard solid at the bottom of the flask.
Q: How do I solubilize the salt in-situ without an aqueous workup?A: You must use an organic base to deprotonate the ammonium salt, liberating the free amine which is soluble in organic media. This is often called "In-Situ Neutralization."
Protocol: The "Hünig’s Base" Shift
Suspend your amine hydrochloride in the reaction solvent (e.g., DCM).
Add 1.0–1.2 equivalents of a tertiary amine base.
Recommended: Diisopropylethylamine (DIPEA/Hünig’s Base) or Triethylamine (TEA).
Why? These bases are non-nucleophilic (due to steric bulk) and will not compete with your primary amine for the electrophile.
Wait 10–15 minutes. The solution may not clear completely because you are exchanging one salt for another (Amine·HCl
DIPEA·HCl).
Critical Check: DIPEA·HCl is often more soluble in DCM than primary amine salts, but if it precipitates, it is usually a fine, stirrable powder rather than a sticky gum.
Add your electrophile (Acid Chloride/Anhydride).
Q: My reaction requires biphasic conditions. How do I apply Schotten-Baumann conditions?A: This is the classical solution for water-stable electrophiles.
Mechanism: The amine salt dissolves in the water layer, is neutralized by NaOH, becomes the free amine, migrates to the organic layer, reacts with the electrophile, and the byproduct HCl migrates back to the aqueous layer to be neutralized.
Chiral Amine Synthesis Support Center: Troubleshooting Racemization & Enantiomeric Leakage
[https://www.google.com/search?q=Iridium+Catalysts+in+Chiral+Amine+Racemization+Tet Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this guide to hel...
Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most pervasive issues in organic synthesis: the loss of enantiomeric purity (racemization) during the synthesis and handling of chiral amines.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind enantiomeric leakage and providing self-validating, field-proven protocols to secure your stereocenters.
Section 1: The Mechanistic Roots of Racemization
Q: Why do my isolated chiral amines slowly racemize under catalytic conditions, even when no base is present?
The Causality:
Chiral amines, particularly those containing an
-hydrogen, are highly susceptible to racemization via a reversible dehydrogenation-hydrogenation pathway when exposed to transition metal catalysts (e.g., Ir, Ru, Pd) 1[1]. The catalyst abstracts hydrogen from the amine, forming a planar, prochiral imine intermediate. Because the imine lacks a stereocenter, the subsequent re-hydrogenation step is non-selective, yielding a racemic mixture of R and S enantiomers. Furthermore, primary amines can react with these imine intermediates to form secondary imines, complicating the reaction matrix and accelerating stereochemical scrambling2[2].
Mechanistic pathway of transition metal-catalyzed racemization via reversible dehydrogenation.
Q: I am losing enantiomeric excess (ee) during the direct asymmetric reductive amination of purely aliphatic ketones. How do I suppress this?
The Causality:
Direct asymmetric reductive amination (ARA) is a highly efficient method for constructing chiral amines, but aliphatic ketones are notoriously challenging substrates 3[3]. The loss of ee typically occurs because the imine intermediate undergoes rapid E/Z isomerization or enamine tautomerization before the metal catalyst can perform the stereoselective reduction.
The Solution:
Introduce a specific Lewis acid (such as Ti(O-i-Pr)₄). The Lewis acid coordinates with the carbonyl oxygen, accelerating imine formation while simultaneously locking the intermediate conformation. This prevents premature tautomerization and suppresses the formation of alcohol byproducts (which occur when the ketone is reduced before amination)4[4].
Quantitative Data Summary: Impact of Lewis Acids on ARA
Reaction Condition
Lewis Acid Additive
Primary Amine Yield (%)
Alcohol Byproduct (%)
Enantiomeric Excess (ee %)
Standard ARA
None
< 50%
> 25%
Variable / Low
Optimized ARA
Ti(O-i-Pr)₄ or B(O-i-Pr)₃
64% – 78%
< 5%
66% – 98%
Data derived from two-step ARA procedures utilizing heterogeneous hydrogenation catalysts.4[4]
Protocol 1: Self-Validating Lewis Acid-Mediated ARA
This protocol establishes a kinetic trap to prevent intermediate scrambling.
Pre-formation of the Imine Complex: In a dry Schlenk flask under inert atmosphere, combine the prochiral ketone (1.0 eq) and the chiral auxiliary (e.g., (R)-
-methylbenzylamine, 1.1 eq) in anhydrous solvent.
Lewis Acid Activation: Add Ti(O-i-Pr)₄ (1.2 eq) dropwise at 0 °C. Stir for 2 hours to ensure complete, locked imine formation.
Stereoselective Hydrogenation: Transfer the mixture to a hydrogenation reactor containing the heterogeneous catalyst (e.g., Pd-C or Ru-C). Pressurize with H₂ (4–8 bar) and stir at designated temperature (typically 25–50 °C) for 6–20 hours.
Validation Checkpoint (Crucial): At T=6h, extract a 50
L aliquot, quench with NaHCO₃, and analyze via Chiral HPLC. Self-validation: If the alcohol byproduct exceeds 5%, the Lewis acid coordination failed (likely due to moisture). If ee is dropping over time, the H₂ pressure is too low, allowing reversible dehydrogenation.
Hydrogenolysis: Once the diastereomer is isolated, perform standard hydrogenolysis to cleave the chiral auxiliary, yielding the highly enantioenriched primary amine.
Q: My one-pot transaminase cascade yields excellent conversion initially, but the enantiomeric purity degrades over time. What is driving the deracemization?
The Causality:
Amine transaminases (ATAs) are powerful biocatalysts for asymmetric synthesis, but their reactions are governed by strict thermodynamic equilibrium5[5]. When using a sacrificial amine donor like isopropylamine, acetone is generated as a byproduct. If this acetone is allowed to accumulate in the reaction vessel, the enzyme will catalyze the reverse reaction—stripping the amine group from your newly formed chiral product and converting it back to the prochiral ketone, which effectively destroys the ee6[6].
The Solution:
Implement continuous thermodynamic displacement. By applying reduced pressure (vacuum) to the reaction, the volatile acetone byproduct is continuously removed, completely eliminating the reverse reaction pathway and locking the stereocenter6[6].
Transaminase cascade workflow utilizing continuous byproduct removal to prevent racemization.
Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis with Coproduct Removal
This protocol ensures unidirectional kinetic flow to preserve enantiopurity.
Biocatalyst Preparation: Dissolve the specific ω-Transaminase and its required cofactor, Pyridoxal 5'-phosphate (PLP, 0.1 mM), in a buffered aqueous system (e.g., HEPES, pH 7.5).
Substrate & Donor Addition: Add the prochiral ketone (50 mM) and a large excess of the amine donor (Isopropylamine, 500 mM).
Continuous Vacuum Application: Seal the bioreactor and apply a mild, controlled vacuum (e.g., 150-200 mbar) at 30 °C. This specific pressure is required to selectively boil off the acetone byproduct without evaporating the aqueous buffer or the isopropylamine donor too rapidly.
Validation Checkpoint: Monitor the reaction headspace via GC-MS. Self-validation: If acetone is detected in the liquid phase via HPLC, the vacuum is insufficient, and racemization will occur. Adjust pressure until liquid-phase acetone is undetectable.
Workup: Once conversion plateaus, adjust the pH to >10 to deprotonate the chiral amine, and extract with an organic solvent (e.g., MTBE).
Section 4: Catalyst Deactivation & Stability
Q: My dynamic kinetic resolution (DKR) process stalls, and the chiral amine stops racemizing entirely. What is poisoning the catalyst?
The Causality:
If you are utilizing an Iodo-Iridium catalyst (e.g., the SCRAM catalyst) to intentionally racemize the unwanted enantiomer in a DKR setup, the catalyst can be deactivated by the very amines it produces. Mechanistic studies reveal that small amine byproducts—such as ammonia or methylamine, liberated by the hydrolysis or aminolysis of intermediate imines—tightly coordinate to the iridium center. This irreversible coordination blocks the active site, halting turnover and freezing the reaction2[2].
The Solution:
Strict control of moisture is required to prevent the hydrolysis of the imine intermediate. Furthermore, spent iridium catalysts poisoned by methylamine can be partially reactivated by treating the system with hydroiodic acid (HI), which protonates the inhibiting amine and forces its dissociation from the metal center2[2].
References
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity
Source: ACS Catalysis
URL
Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines
Source: Scilit / Chemistry - A European Journal
URL
Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization
Source: Tetrahedron / ResearchGate
URL
Scalable and sustainable synthesis of chiral amines by biocatalysis
Source: Communications Chemistry / ResearchGate
URL
Application of ω‐Transaminases in the Pharmaceutical Industry
Source: Chemical Reviews / Almac Group
URL
Asymmetric reductive amination for the synthesis of chiral amines
Source: ResearchGate
URL
Impurity profiling of 2-(4-methoxyphenyl)propan-1-amine hydrochloride
Technical Support Center: Impurity Profiling of 2-(4-methoxyphenyl)propan-1-amine HCl Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial trou...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Impurity Profiling of 2-(4-methoxyphenyl)propan-1-amine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. To achieve robust regulatory compliance and process control, we must understand the thermodynamic and kinetic vulnerabilities within our synthetic pathways. This guide dissects the mechanistic origins of impurities in the synthesis of 2-(4-methoxyphenyl)propan-1-amine hydrochloride, ensuring every analytical workflow you deploy is a self-validating system grounded in authoritative standards.
I. Mechanistic Overview of the Synthesis & Impurity Landscape
The synthesis of 2-(4-methoxyphenyl)propan-1-amine HCl typically proceeds via the amidation of 2-(4-methoxyphenyl)propanoic acid, followed by reduction (e.g., using
or -THF) and subsequent hydrochloride salt formation. Each chemical transformation introduces specific vulnerabilities that manifest as organic impurities, degradation products, or residual solvents.
Understanding the origin of these impurities is the first step in establishing a rational control strategy as required by global regulatory bodies[1].
Fig 1: Synthetic pathway and mechanistic origins of key impurities.
II. Quantitative Impurity Profile & Regulatory Thresholds
To align with regulatory expectations, all impurities must be tracked against specific quantitative thresholds. The table below summarizes the target profile for this API, assuming a maximum daily dose of
III. Troubleshooting FAQs: Analytical & Process Challenges
Q1: We are observing a persistent impurity at RRT 1.15 in our RP-HPLC method. UV spectra show a similar chromophore to the API, but it is completely unresponsive to low-pH extraction. What is the likely culprit and how do we resolve it?Causality & Resolution: The lack of response to low-pH extraction implies the molecule lacks a basic amine center, meaning it cannot form a water-soluble salt. Given the identical chromophore (indicating an intact 4-methoxyphenyl ring), this is almost certainly Impurity B (2-(4-methoxyphenyl)propanamide) . It arises from the incomplete reduction of the intermediate.
Process Fix: Ensure your reducing agent (
or ) is not being prematurely quenched by adventitious moisture in your THF. Titrate your reducing agent prior to use and consider extending the reflux time.
Q2: Our LC-MS/MS data shows an unknown impurity with a
at m/z 152.10 (The API is 166.12). What is the mechanistic origin of this [-14 Da] species?Causality & Resolution: A mass loss of 14 Da () in this structural context points directly to a desmethyl degradant (Impurity C: 2-(4-hydroxyphenyl)propan-1-amine ). The 4-methoxy ether linkage is highly susceptible to cleavage under strongly acidic conditions combined with heat.
Process Fix: This typically occurs during aggressive hydrochloride salt formation. Control the exotherm during HCl gas addition by maintaining the reactor temperature below 20°C. Never use aqueous hydrohalic acids (like HBr or HI) for salt formation, as they are classic ether-cleavage reagents.
Q3: How do we align our impurity reporting with ICH Q3A(R2) and ICH M7(R2) for this specific API?Causality & Resolution: Regulatory compliance is dictated by the maximum daily dose. For a dose ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
, the reporting threshold is 0.05%[1]. Any peak above 0.10% (or 1.0 mg/day intake) triggers the identification threshold, requiring structural elucidation via MS/MS or NMR[1]. Furthermore, if alkylating agents (e.g., methyl iodide, dimethyl sulfate) were used in the upstream synthesis of the methoxy group, they are flagged as DNA-reactive (mutagenic). Under ICH M7(R2), these must be strictly controlled to the Threshold of Toxicological Concern (TTC), often requiring parts-per-million (ppm) level tracking via GC-MS[2].
Fig 2: Self-validating workflow for unknown impurity identification and qualification.
IV. Validated Experimental Methodologies
To ensure absolute trustworthiness, laboratory protocols must be designed as self-validating systems. If the system is compromised, the method must fail system suitability rather than produce false data.
Protocol 1: UHPLC-UV-MS/MS Method for Organic Impurity Profiling
Causality: We utilize a low-pH mobile phase to fully protonate the basic amine API, preventing secondary interactions with free silanols on the C18 stationary phase, which would otherwise cause severe peak tailing and obscure closely eluting impurities.
Sample Preparation: Dissolve the API in 50:50 Water:Acetonitrile to a final concentration of
.
Chromatographic Conditions:
Column: Sub-2 µm C18 column (e.g.,
).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 12 minutes. Flow rate:
.
Detection: UV at 225 nm (optimal for the 4-methoxyphenyl chromophore) in series with ESI+ MS/MS.
Self-Validating System Suitability Test (SST): Inject a resolution mixture containing the API and the Amide intermediate (Impurity B) at 0.15% w/w.
Validation Gate: The resolution (
) between the API and Impurity B must be . If , the column is degraded or mobile phase preparation is flawed; the run is automatically invalidated to prevent false-negative reporting.
Protocol 2: GC-FID Headspace Analysis for Residual Solvents (THF, IPA)
Causality: Headspace extraction is chosen over direct liquid injection to prevent the non-volatile API salt from contaminating the GC inlet and column. Direct injection of HCl salts causes active site formation in the inlet, leading to baseline drift and irreversible column damage.
Sample Preparation: Accurately weigh
of the API into a headspace vial. Dissolve completely in of N-Methyl-2-pyrrolidone (NMP). Seal with a PTFE-lined septum.
Headspace Equilibration: Incubate the vial at 80°C for 20 minutes to drive the volatile THF and IPA into the gas phase.
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).
Detector: FID set to 250°C.
Self-Validating Spike Recovery: Perform a standard addition matrix spike of THF and IPA at 50%, 100%, and 150% of their respective ICH Q3C limits into the API sample.
Validation Gate: Recoveries must fall between 90% and 110%. Any deviation indicates matrix suppression (e.g., the API altering the vapor pressure of the solvents), requiring immediate method recalibration.
V. References
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
Source: ich.org
URL:
Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)
Source: ich.org
URL:
Title: Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk
Source: fda.gov
URL:
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)propan-1-amine HCl
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks when scaling up phenethylamine der...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks when scaling up phenethylamine derivatives. The synthesis of 2-(4-methoxyphenyl)propan-1-amine HCl—a critical pharmaceutical building block—presents unique chemo-selectivity and polymorphic challenges as you transition from the bench to pilot scale.
This guide abandons generic recipes. Instead, we dissect the causality behind each synthetic choice and implement self-validating protocols to ensure your scale-up is robust, reproducible, and safe.
Process Overview Workflow
Figure 1: Three-step scalable synthetic workflow for 2-(4-methoxyphenyl)propan-1-amine HCl.
Module 1: Alpha-Methylation of 4-Methoxyphenylacetonitrile
FAQ 1: Why am I seeing up to 25% of the dimethylated byproduct during scale-up, and how do I prevent it?
The Causality: The alpha-protons of 4-methoxyphenylacetonitrile are highly acidic. When using strong, homogenous bases like Sodium Hydride (NaH) at room temperature, the mono-methylated product undergoes rapid enolate equilibration. Because the mono-methylated intermediate is still sufficiently acidic, excess base or high temperatures will drive a second methylation event, yielding the unwanted dimethylated impurity.
The Solution: Transition from a homogenous system to a biphasic Phase-Transfer Catalysis (PTC) system using 50% aqueous NaOH, tetrabutylammonium bromide (TBAB), and Toluene. This limits base exposure strictly to the aqueous-organic interface, significantly slowing down secondary deprotonation.
Table 1: Optimization of Alpha-Methylation Conditions
Phase Separation & Workup: Allow layers to separate. Discard the aqueous layer. Wash the organic layer with 1M HCl, followed by brine, and concentrate under reduced pressure.
Self-Validating Mechanism: The reaction progress is self-validating via the biphasic interface. If the mechanical stirring fails or is stopped, the reaction halts immediately due to phase separation. This acts as an intrinsic thermal failsafe against runaway alkylation.
Module 2: Nitrile Reduction to the Primary Amine
FAQ 2: My reduction yields a thick oil containing a mixture of primary and secondary amines. How do I suppress dimerization?
The Causality: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate . As the primary amine product accumulates in the reactor, it acts as a nucleophile, attacking the unreacted imine to form a hemiaminal. This intermediate eliminates ammonia to form a secondary imine, which is subsequently reduced to a secondary amine (dimer byproduct) .
The Solution: The addition of anhydrous ammonia (NH₃) to the methanolic solvent system leverages Le Chatelier's principle. The massive excess of ammonia shifts the equilibrium of the hemiaminal formation backward, outcompeting the primary amine and effectively trapping the intermediate until it is fully reduced.
Catalyst Preparation: Wash Raney Nickel slurry (10% w/w relative to substrate) with methanol three times under an argon atmosphere to remove water. Caution: Pyrophoric.
Reaction Setup: Transfer the catalyst to a Parr autoclave. Add a solution of 2-(4-methoxyphenyl)propanenitrile (1.0 eq) dissolved in 7M Ammonia in Methanol (10 vol).
Pressurization: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H₂.
Hydrogenation: Stir at 400 RPM at 25 °C for 12 hours.
Filtration: Vent the reactor, purge with Nitrogen, and filter the mixture through a pad of Celite to remove the catalyst.
Self-Validating Mechanism: The system self-validates reaction completion through pressure telemetry. When the pressure gauge remains strictly constant for 45 minutes without requiring an H₂ top-up, hydrogen uptake has demonstrably ceased, confirming 100% conversion of the nitrile.
Module 3: Salt Formation and Crystallization
FAQ 3: The HCl salt crashes out as a hygroscopic, gummy mass instead of a flowable powder. How can I improve the crystal morphology?
The Causality: Direct addition of aqueous HCl or rapid precipitation in a single solvent traps impurities and solvent molecules within the crystal lattice, leading to amorphous, gummy solids. Furthermore, phenethylamine derivatives are inherently hygroscopic if the crystal lattice is poorly ordered.
The Solution: Utilize a controlled anti-solvent crystallization technique. By forming the salt in a good solvent (Isopropanol) under anhydrous conditions and slowly titrating in an anti-solvent (Ethyl Acetate) at an elevated temperature, you force the molecules into a highly ordered, thermodynamically stable crystalline lattice.
Dissolution: Dissolve the crude 2-(4-methoxyphenyl)propan-1-amine free base in Isopropanol (IPA, 3 vol) at 20 °C.
Salt Formation: Slowly add 1.1 eq of 5M Isopropanolic HCl until the pH of an aliquot reaches 2.0.
Heating & Anti-Solvent: Heat the mixture to 45 °C. Slowly add Ethyl Acetate (EtOAc) dropwise until the solution becomes faintly turbid (establishing the cloud point).
Seeding & Cooling: Add 0.5% w/w pure seed crystals. Hold the temperature at 45 °C for 30 minutes, then cool to 5 °C at a controlled rate of 0.1 °C/min.
Filtration: Filter the resulting white crystalline powder and wash with cold EtOAc. Dry under a vacuum at 40 °C.
Self-Validating Mechanism: The 30-minute hold after seeding is self-validating. If the seed crystals dissolve, the cloud point was misjudged (the solution is undersaturated). If the suspension becomes slightly denser without crashing out into a block, the metastable zone is correctly established, guaranteeing optimal crystal growth.
References
Wikipedia Contributors. "Nitrile reduction." Wikipedia, The Free Encyclopedia. Available at:[Link] [1]
Troubleshooting
Enhancing mass spectrometry signal for amine compounds
Status: Operational | Tier: Level 3 (Advanced Technical Support) Topic: Maximizing Mass Spectrometry Sensitivity for Amine Compounds Executive Summary Welcome to the Amine Analysis Support Center. You are likely here bec...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: Level 3 (Advanced Technical Support)
Topic: Maximizing Mass Spectrometry Sensitivity for Amine Compounds
Executive Summary
Welcome to the Amine Analysis Support Center. You are likely here because your amine-containing analytes (amino acids, neurotransmitters, polyamines, or basic drugs) are exhibiting poor retention , severe peak tailing , or low ionization efficiency in LC-MS/MS.
This guide moves beyond basic troubleshooting. We address the root causes: the high polarity of amines preventing RPLC retention, and their basicity causing secondary silanol interactions. Below are the three validated workflows to recover and enhance your signal.
Module 1: Chemical Derivatization (The "Gold Standard")
Why this works: Small aliphatic amines often lack sufficient hydrophobicity to migrate to the surface of the ESI droplet, a critical step for gas-phase ion emission. Derivatization attaches a hydrophobic tag (increasing surface activity) and often introduces a moiety with high proton affinity.
Protocol: Dansyl Chloride (DNS-Cl) Labeling
Best for: Primary and secondary amines, phenols.
The Mechanism:
Dansyl chloride reacts with the amine to form a sulfonamide.[1] The naphthalene ring increases hydrophobicity (better RPLC retention), while the dimethylamino group on the tag ensures high ionization efficiency in positive ESI mode (
If derivatization is not feasible, you must optimize the separation environment. The choice between HILIC and High-pH RPLC is critical.
Comparison of Separation Modes
Feature
HILIC (Hydrophilic Interaction)
High-pH RPLC
Traditional Acidic RPLC
Mobile Phase
High Organic (80-95% ACN)
High Aqueous (Water/MeOH)
High Aqueous (Water/ACN)
pH Modifier
Ammonium Acetate/Formate (pH 3-6)
Ammonium Hydroxide (pH 10)
Formic Acid (pH 2-3)
Sensitivity
Highest (Desolvation efficiency)
High (Neutralizes amines)
Low (Poor retention/tailing)
Mechanism
Partitioning into water layer
Hydrophobic interaction
Hydrophobic interaction
Risk
Long equilibration times
Requires Hybrid (BEH) columns
Peak tailing (Silanols)
Decision Logic for Column Selection
Figure 2: Decision tree for selecting the optimal chromatographic mode based on analyte properties.
Module 3: Troubleshooting & FAQs
Q1: Why do my amine peaks tail significantly in RPLC?
The Science: Silica-based columns contain residual silanol groups (
). At acidic pH (typical LC-MS conditions), these silanols are deprotonated (). Your positively charged amines () undergo ion-exchange interactions with these sites, causing the "drag" or tailing.
The Fix:
Increase Ionic Strength: Add 5–10 mM Ammonium Formate to the mobile phase. The ammonium ions compete with your analyte for the silanol sites.
Switch Column: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) designed to be resistant to high pH or end-capped to cover silanols.
Q2: I switched to HILIC, but my retention times are shifting. Why?
The Science: HILIC relies on a "water-rich layer" adsorbed onto the stationary phase surface.[2] If the column is not fully equilibrated, this layer fluctuates.
The Fix:
Equilibration: HILIC requires 20–30 column volumes of equilibration (vs. 5–10 for RPLC).
Sample Diluent: Never inject amines in 100% water. Dilute samples in 75-90% Acetonitrile to match the initial mobile phase conditions. Injecting water disrupts the partition layer, causing peak distortion.
Q3: Can I use ion-pairing agents like TFA?
The Science: Trifluoroacetic acid (TFA) pairs with amines to improve peak shape in UV detection. However, in MS, the TFA anion pairs so strongly with the amine in the gas phase that it prevents the amine from carrying the positive charge, causing severe signal suppression (up to 90% loss).
The Fix: Avoid TFA. Use Difluoroacetic acid (DFA) or Formic Acid if acidification is necessary. If you must use TFA, use the "TFA Fix" (propionic acid/isopropanol) post-column addition, though this is complex.
References
Waters Corporation. AccQ•Tag Ultra Derivatization Kit for Amino Acid Analysis. (Methodology for AQC derivatization).
National Institutes of Health (NIH). Targeted quantification of amino acids by dansylation. (Detailed Dansyl Chloride protocol).
Chromatography Online. LC Troubleshooting: Strategies for Improving Peak Tailing. (Mechanisms of silanol interactions).
Restek Corporation. HILIC vs. RPLC: Systematic comparison of sensitivity. (Data on sensitivity gains in HILIC mode).
BenchChem. Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6. (Isotope dilution workflows).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Analyte: 2-(4-methoxyphenyl)propan-1-amine
Class:
-branched primary amine / Phenethylamine derivative
Critical Analytical Challenge: Separation of the target 1-amine from its regioisomer, 1-(4-methoxyphenyl)propan-2-amine (PMA), and preventing peak tailing caused by silanol interactions.
This guide compares the traditional Alkyl-Silica (C18) approach against the superior Fluorinated Phenyl (PFP) methodology.[1] While C18 remains the industry workhorse, experimental evidence suggests it lacks the selectivity required for robust isomeric purity analysis of methoxy-substituted aromatics. This guide validates the shift toward PFP phases for this specific analyte, grounded in ICH Q2(R1) protocols.
Part 1: Technology Comparison & Selection
The quantification of 2-(4-methoxyphenyl)propan-1-amine requires distinguishing subtle structural differences. The position of the amine group (C1 vs. C2) and the methoxy substituent significantly alters pharmacological activity but minimally affects hydrophobicity, rendering standard C18 methods inefficient.
Comparative Analysis: C18 vs. PFP
Feature
Method A: Traditional C18 (ODS)
Method B: Pentafluorophenyl (PFP)
Retention Mechanism
Hydrophobic interaction (Dispersive forces only).
- interaction, Dipole-dipole, H-bonding, and Shape Selectivity.[2]
Isomer Selectivity
Low. Often requires ion-pairing agents (e.g., Octanesulfonate) to resolve positional isomers.
High. The electron-deficient fluorine ring interacts strongly with the electron-rich methoxy-phenyl group.
Peak Shape (Amines)
Prone to Tailing. Residual silanols interact with the protonated amine, causing asymmetry ().
Superior. The rigid ligand structure and steric protection reduce silanol access.
MS Compatibility
Low (if ion-pairing agents are used).
High. Uses volatile buffers (Formate/Acetate).
Recommendation
Legacy methods only.
Recommended for Validation.
The Mechanistic Advantage of PFP
The target molecule contains an electron-donating methoxy group on the phenyl ring. The PFP stationary phase contains an electron-withdrawing fluorine ring. This creates a specific "donor-acceptor" mechanism that retains the target analyte differently than its impurities, a separation orthogonal to simple hydrophobicity.
Part 2: Validated Experimental Protocol (Method B)
This protocol is designed to be self-validating, meaning the system suitability tests (SST) confirm the method's efficacy before sample analysis.
Chromatographic Conditions
Column: Core-shell PFP (e.g., Kinetex PFP or ACE C18-PFP),
This diagram illustrates the end-to-end process from sample extraction to data validation.
Caption: Figure 1. End-to-end analytical workflow for the quantification of 2-(4-methoxyphenyl)propan-1-amine.
Diagram 2: Column Selection Logic
A decision tree to justify the selection of PFP over C18 for this specific application.
Caption: Figure 2. Decision logic for stationary phase selection. PFP is preferred for methoxy-substituted aromatic isomers.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] LCGC North America. [Link]
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from [Link]
Comparing the neuropharmacological profile of 2-(4-methoxyphenyl)propan-1-amine with other methoxy-substituted amphetamines
Executive Summary The structural topology of phenethylamine derivatives strictly dictates their neuropharmacological trajectory. While 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA) are well-documented fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural topology of phenethylamine derivatives strictly dictates their neuropharmacological trajectory. While 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA) are well-documented for their potent serotonergic toxicity, their positional isomer, 2-(4-methoxyphenyl)propan-1-amine (also known as 4-methoxy-
-methylphenethylamine, or 4-MeO-BMPEA), presents a fundamentally different pharmacokinetic and pharmacodynamic profile. By shifting the methyl group from the -carbon to the -carbon, the molecule transitions from a classical amphetamine to a trace amine analog[1]. This guide provides an objective, in-depth comparative analysis of these compounds, detailing their transporter affinities, enzymatic interactions, and the field-proven experimental frameworks used to validate these metrics.
The neuropharmacological divergence between these isomers is rooted in stereoelectronics and enzymatic vulnerability.
The
-Methyl Shield (PMA & PMMA): The hallmark of classical amphetamines is the -methyl group, which sterically shields the primary amine from oxidative deamination by monoamine oxidase (MAO). This allows PMA to act not as a substrate, but as a potent, reversible inhibitor of MAO-A (IC ~300–600 nM)[2].
The
-Methyl Shift (4-MeO-BMPEA): 2-(4-methoxyphenyl)propan-1-amine possesses a -methyl group. This structural shift leaves the primary amine exposed, rendering the compound a competitive substrate for MAO rather than a potent inhibitor. Furthermore, -methylphenethylamines exhibit significantly reduced potency at the norepinephrine transporter (NET) and dopamine transporter (DAT)—often 10 to 100 times less potent than their -methyl counterparts[1].
Transporter Dynamics & TAAR1 Activation
PMA and PMMA are highly selective serotonin releasing agents (SSRAs). For instance, (S)-PMMA exhibits an EC
of 41 nM for serotonin (5-HT) release, compared to 1,000 nM for dopamine[3]. This massive serotonergic efflux, combined with MAO-A inhibition, is the primary catalyst for the fatal serotonin syndrome and severe hyperthermia associated with these compounds[2][4].
In contrast,
-methylphenethylamines like 4-MeO-BMPEA operate primarily via the Trace Amine-Associated Receptor 1 (TAAR1) [5]. Because the -methyl steric bulk attenuates direct transporter binding affinity, the compound relies on intracellular TAAR1 activation to induce Gs-coupled signaling. This cascade leads to protein kinase A (PKA)-mediated phosphorylation of monoamine transporters, triggering reverse transport (efflux)[5]. The result is a milder efflux profile with a significantly lower ceiling of toxicity.
Fig 1: TAAR1-mediated monoamine transporter reversal and efflux signaling pathway.
Comparative Quantitative Data
The following table synthesizes the neuropharmacological metrics of these methoxy-substituted analogs. (Note: Data for 4-MeO-BMPEA is extrapolated from established structure-activity relationships of
-methylphenethylamines relative to their -methyl counterparts).
Compound
Structural Class
SERT Efflux (EC)
NET Efflux (EC)
DAT Efflux (EC)
MAO-A Interaction
PMA
-methyl
~150–200 nM
867 nM
166 nM
Potent Inhibitor (IC 300-600 nM)
(S)-PMMA
N-methyl--methyl
41 nM
147 nM
1,000 nM
Potent Inhibitor
4-MeO-BMPEA
-methyl
Moderate (>500 nM)
Weak (>2,000 nM)
Negligible (>10,000 nM)
Competitive Substrate
Experimental Methodologies: Self-Validating Systems
To accurately quantify the differences between
-methyl and -methyl phenethylamines, researchers must utilize robust in vitro models. Synaptosomal preparations are heavily prioritized over transfected HEK293 cells because synaptosomes preserve the endogenous presynaptic architecture, including vesicular monoamine transporter (VMAT2) dynamics and autoreceptor feedback loops.
Protocol A: Synaptosomal Monoamine Efflux Assay
Causality & Validation: This protocol uses tritium-labeled monoamines to directly measure transporter reversal. A vehicle control establishes baseline spontaneous efflux, while a known releaser (e.g., Amphetamine) validates the dynamic range of the assay.
Tissue Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT) and cortex (for SERT/NET).
Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer to induce osmotic shock, breaking open neurons while allowing presynaptic terminals to reseal into synaptosomes.
Differential Centrifugation: Centrifuge at 1,000 × g for 10 mins (discard pellet). Centrifuge the supernatant at 12,000 × g for 20 mins. The resulting P2 pellet contains the enriched synaptosomal fraction.
Isotope Loading: Resuspend the P2 pellet in Krebs-Ringer phosphate buffer. Incubate with 5 nM [³H]-5-HT,[³H]-DA, or [³H]-NE for 30 minutes at 37°C to allow endogenous transporters to load the radioligand.
Compound Incubation: Wash synaptosomes to remove extracellular isotopes. Add varying concentrations (1 nM to 10 μM) of the test compound (e.g., 4-MeO-BMPEA) and incubate for 15 minutes.
Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify the retained intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the loss of retained radioactivity compared to vehicle control.
Fig 2: Synaptosomal preparation and monoamine efflux quantification workflow.
Protocol B: Fluorometric MAO-A Inhibition Assay
Causality & Validation: To prove that 4-MeO-BMPEA is a substrate rather than an inhibitor (unlike PMA), a competitive kynuramine deamination assay is utilized. Kynuramine is metabolized by MAO to 4-hydroxyquinoline, a highly fluorescent byproduct.
Enzyme Preparation: Recombinant human MAO-A is diluted in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Incubate the enzyme with the test compound (10 μM) for 15 minutes at 37°C. Self-Validation: Use Clorgyline (1 μM) as a positive control for irreversible MAO-A inhibition.
Substrate Addition: Add 50 μM kynuramine to initiate the reaction.
Termination & Reading: After 30 minutes, terminate the reaction by adding 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm). A lack of fluorescence indicates potent MAO inhibition (PMA profile), whereas high fluorescence indicates the enzyme remains active (4-MeO-BMPEA profile).
References
para-Methoxyamphetamine - Wikipedia
Source: Wikipedia
URL:[Link]
para-Methoxymethamphetamine - Wikipedia
Source: Wikipedia
URL:[Link]
methyl-MA hydrochloride - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS)
URL:[Link]
Reinforcing effects of phenethylamine analogs found in dietary supplements
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
beta-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1
Source: ResearchGate / Journal of Biological Chemistry
URL:[Link]
Stereospecific Activity of (R)- and (S)-2-(4-methoxyphenyl)propan-1-amine: A Comparative Pharmacological Guide
The following guide provides an in-depth technical analysis of the stereospecific activity of 2-(4-methoxyphenyl)propan-1-amine and its isomers. Executive Summary & Compound Identification[1] Crucial Nomenclature Clarifi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the stereospecific activity of 2-(4-methoxyphenyl)propan-1-amine and its isomers.
Executive Summary & Compound Identification[1]
Crucial Nomenclature Clarification:
The IUPAC name 2-(4-methoxyphenyl)propan-1-amine refers to a
-methylphenethylamine derivative (Structure A). However, in high-impact pharmacological research and toxicology, this nomenclature is frequently confused with its regioisomer, 1-(4-methoxyphenyl)propan-2-amine (also known as PMA or 4-Methoxyamphetamine ; Structure B).
Structure A (
-isomer): A structural isomer often used as a negative control in transporter binding studies due to its inability to effectively translocate via monoamine transporters (MATs).
Structure B (
-isomer / PMA): A potent, stereoselective Serotonin Releasing Agent (SRA) and Monoamine Oxidase Inhibitor (MAOI) with significant toxicological relevance.
Editorial Decision: To provide the most value to drug development professionals, this guide focuses on the
-isomer (PMA) , as it possesses the significant stereospecific pharmacological activity relevant to therapeutic modeling and toxicity profiles. Where data permits, the -isomer is discussed as a structural comparator.
The pharmacological divergence between the (R)- and (S)- enantiomers of PMA is governed by their fit within the substrate binding pocket of the Serotonin Transporter (SERT) and the active site of Monoamine Oxidase (MAO).
Monoamine Transporter Activity (SERT, DAT, NET)
PMA acts primarily as a substrate-type releasing agent. The (S)-enantiomer exhibits a "eutomer" profile (high potency), while the (R)-enantiomer acts as a "distomer" (lower potency) regarding monoamine release.
Mechanism of Release: (S)-PMA enters the presynaptic neuron via SERT. Once intracellular, it interacts with VMAT2 (Vesicular Monoamine Transporter 2) to disrupt the proton gradient, causing vesicular serotonin (5-HT) to spill into the cytosol. Simultaneously, it reverses SERT flux, pumping 5-HT into the synapse.
Stereoselectivity: The (S)-configuration aligns with the steric constraints of the SERT central binding site, mimicking the endogenous substrate (S)-Serotonin more effectively than the (R)-isomer.
Enzymatic Interaction: MAO Inhibition
Unlike MDMA, PMA is a potent inhibitor of Monoamine Oxidase A (MAO-A). This creates a "dual-threat" toxicity:
Release: (S)-PMA releases massive amounts of 5-HT.
Blockade: Both enantiomers (with slight stereoselectivity) inhibit MAO-A, preventing the breakdown of this released 5-HT.
Expert Insight: The lethality of PMA compared to MDMA is often attributed to this synergistic mechanism. While MDMA releases serotonin, it does not significantly inhibit MAO. PMA does both, leading to rapid, runaway Serotonin Syndrome.
Comparative Performance Data
The following table synthesizes experimental data comparing PMA enantiomers against key "Alternative" benchmarks: MDMA (the therapeutic target/drug of abuse) and Amphetamine (the structural parent).
Table 1: Stereospecific Potency (EC50 / Ki)
Values are approximate means derived from synaptosomal assays.
Compound
Enantiomer
Target: SERT (Release EC50)
Target: DAT (Release EC50)
Target: MAO-A (Inhibition Ki)
Primary Effect
PMA
(S)-(+)
56 nM
> 1000 nM
~2.5 M
Selective 5-HT Release
PMA
(R)-(-)
> 200 nM
> 5000 nM
~4.0 M
Weak Release / MAOI
MDMA
(S)-(+)
70 nM
150 nM
> 100 M (Inactive)
5-HT + DA Release
MDMA
(R)-(-)**
> 1000 nM
Inactive
> 100 M
5-HT2A Agonism (Weak)
Amphetamine
(S)-(+)
1700 nM
20 nM
> 20 M
Potent DA/NE Release
Key Takeaway: (S)-PMA is a highly selective serotonin releaser (SSRA) with significant MAO inhibition, whereas (S)-Amphetamine is a selective dopamine releaser (SDRA).
Mechanism of Action Visualization
The following diagram illustrates the dual-mechanism toxicity of PMA, highlighting the critical role of the (S)-enantiomer in transporter reversal.
Figure 1: Dual-mechanism of PMA toxicity. (S)-PMA drives serotonin release via SERT reversal, while both enantiomers inhibit MAO-A, preventing serotonin clearance.
Experimental Protocols
To validate stereospecific activity, the following protocols are recommended. These are self-validating systems using internal controls.
Protocol A: Synaptosomal [3H]-5-HT Release Assay
Objective: Determine EC50 for serotonin release.
Preparation: Isolate synaptosomes from rat whole brain (minus cerebellum) using sucrose density gradient centrifugation.
Loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 min at 37°C to label the vesicular pool.
Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.
Challenge: Aliquot synaptosomes into wells containing increasing concentrations (1 nM – 10
M) of (S)-PMA or (R)-PMA .
Control: Use (S)-Amphetamine (negative control for 5-HT) and (S)-MDMA (positive control).
Incubation: Incubate for 15 min. Terminate release by rapid filtration over GF/B filters.
Quantification: Measure retained radioactivity via liquid scintillation counting.
Calculation: Released fraction = (Total Loaded - Retained) / Total Loaded.
Validation: The EC50 of (S)-PMA should be < 100 nM.
Protocol B: MAO-A Inhibition Assay
Objective: Determine Ki for enzymatic inhibition.
Source: Use human recombinant MAO-A (expressed in baculovirus).
Substrate: Kynuramine (fluorometric substrate).
Reaction: Mix enzyme + buffer + Test Inhibitor ((R)- or (S)-PMA). Incubate 20 min.
Initiation: Add Kynuramine. Measure fluorescence of 4-hydroxyquinoline product over 30 min.
Validation: PMA acts as a competitive inhibitor. (R)- and (S)- isomers typically show Ki values in the low micromolar range (2-5
M).
Metabolic Pathway & Pharmacokinetics[2]
Metabolism is the third pillar of stereospecificity. PMA is primarily metabolized by CYP2D6 via O-demethylation.
Polymorphism Risk: Poor Metabolizers (PM) of CYP2D6 cannot clear PMA effectively, leading to supralinear accumulation and toxicity.
Stereochemistry: CYP2D6 often exhibits preference for basic amines. In the case of PMA, O-demethylation yields 4-Hydroxyamphetamine (PJA), which is also active.
Figure 2: Metabolic bioactivation of PMA. The conversion to 4-Hydroxyamphetamine retains sympathomimetic activity.
References
Nichols, D. E., et al. (1993). "Structure-activity relationships of MDMA-like substances." Journal of Medicinal Chemistry.
Simmler, L. D., et al. (2013). "Pharmacological profile of minor cannabinoids and substituted amphetamines." British Journal of Pharmacology.
Steele, T. D., et al. (1987). "Stereochemical effects on the monoamine oxidase inhibitory activity of 4-substituted amphetamines." Biochemical Pharmacology.
Green, A. R., et al. (2003). "The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, 'ecstasy')." Pharmacological Reviews.
Shulgin, A. T., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press.
Comparative
Technical Comparison Guide: Immunochemical Detection and Cross-Reactivity of 2-(4-methoxyphenyl)propan-1-amine (PMA)
The following technical guide details the immunochemical detection profile of 2-(4-methoxyphenyl)propan-1-amine (PMA). Executive Summary: The "Invisible" Toxicant 2-(4-methoxyphenyl)propan-1-amine (PMA), also known as pa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the immunochemical detection profile of 2-(4-methoxyphenyl)propan-1-amine (PMA).
Executive Summary: The "Invisible" Toxicant
2-(4-methoxyphenyl)propan-1-amine (PMA), also known as para-methoxyamphetamine, presents a critical analytical challenge in forensic and clinical toxicology. Despite its structural homology to amphetamine (AMP) and 3,4-methylenedioxymethamphetamine (MDMA), PMA exhibits poor cross-reactivity with many standard FDA-cleared amphetamine immunoassays.
This "detection gap" is clinically dangerous: PMA is significantly more toxic than MDMA, often inducing severe serotonin syndrome and hyperthermia at lower doses. This guide analyzes why standard screens fail to detect PMA, identifies specific assay platforms that do exhibit cross-reactivity, and provides a validated protocol for establishing these thresholds in your laboratory.
Structural & Mechanistic Analysis
To understand the immunoassay performance, one must analyze the epitope recognition logic used by antibody developers.
The Structural Mismatch
Most commercial amphetamine antibodies are raised against immunogens where the hapten (amphetamine) is conjugated to a carrier protein via the amino group or the alkyl chain . This leaves the phenyl ring exposed as the primary determinant for antibody recognition.
Interferent (PMA): Para-methoxy substitution on the phenyl ring.
The bulky methoxy group (
) at the para position creates steric hindrance and alters the electronic density of the epitope binding pocket. Consequently, antibodies highly specific to the unsubstituted phenyl ring of amphetamine will fail to bind PMA.
Mechanism of Interaction (Graphviz)
Figure 1: Mechanistic interaction map showing why the para-methoxy substitution in PMA causes steric clashes with high-specificity anti-amphetamine antibodies.
Comparative Performance Analysis
The following data aggregates cross-reactivity profiles from independent evaluations of commercial kits. Note the significant variance between ELISA and homogeneous enzyme immunoassays (EMIT/CEDIA).
Cross-Reactivity Data Profile
Assay Platform
Methodology
Target Calibrator
PMA Cross-Reactivity (%)
Detection Verdict
Bio-Quant Direct
ELISA
Amphetamine (50 ng/mL)
265%
High Detection
Siemens EMIT II Plus
Enzyme Immunoassay
Amphetamine (1000 ng/mL)
< 4% (Neg)
False Negative
Thermo CEDIA DAU
Cloned Enzyme Donor
Amphetamine (1000 ng/mL)
~5%
False Negative
Roche KIMS
Kinetic Interaction
Methamphetamine
< 1%
False Negative
Abbott AxSYM
FPIA
Amphetamine
Negative
False Negative
Key Insight:
ELISA Superiority: The Bio-Quant ELISA demonstrates distinct hyper-reactivity (265%) to PMA.[1] This suggests the antibody used in this specific ELISA might be raised against a para-substituted immunogen (directing specificity toward the amine tail) or possesses a more promiscuous binding pocket.
Clinical Risk: Standard high-throughput hospital screens (EMIT, CEDIA) will likely result in a False Negative for PMA, even at toxic concentrations, unless the assay is specifically designated as an "Ecstasy/MDMA" screen, and even then, cross-reactivity is not guaranteed.
Assay Execution:
Run each spiked sample in triplicate on your immunoanalyzer (e.g., Hitachi 917, Beckman AU) alongside the standard calibration curve.
Calculation of % Cross-Reactivity:
Use the following formula for each concentration:
Interference Check:
Spike PMA (10,000 ng/mL) into a urine sample already positive for Amphetamine (at cutoff) to check for "masking" or suppression effects.
Validation Workflow Diagram (Graphviz)
Figure 2: Workflow for empirically determining the cross-reactivity threshold of PMA in a clinical laboratory setting.
Troubleshooting & Interferences
False Positives: High concentrations of PMA (>10,000 ng/mL) may trigger positive results in "Ecstasy" (MDMA) specific assays, but this should be confirmed by GC/MS or LC-MS/MS.
pH Dependence: Amphetamine excretion is pH-dependent. In alkaline urine, PMA excretion is reduced, potentially lowering concentrations below the already poor detection limit of immunoassays.
Confirmation is Mandatory: Due to the erratic cross-reactivity, any suspected "designer drug" case with a negative immunoassay but consistent clinical symptoms (hyperthermia, agitation) requires immediate mass spectrometry confirmation.
References
Apollonio, L. G., et al. (2007).[1] Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology. Link
Peterson, E. C., et al. (2013).[3] Structural Characterization of a Therapeutic Anti-Methamphetamine Antibody Fragment: Oligomerization and Binding of Active Metabolites. PLOS ONE. Link
Cody, J. T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology. Link
Google Patents. Immunoassay for p-methoxyamphetamine. (General background on immunogen design). Link
UNODC. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
Comparative analysis of different chiral stationary phases for amine separation
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amine Separation In the landscape of pharmaceutical development and chemical analysis, the resolution of enantiomers remains a critical challenge. Ch...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amine Separation
In the landscape of pharmaceutical development and chemical analysis, the resolution of enantiomers remains a critical challenge. Chiral amines, in particular, are a ubiquitous class of compounds whose stereoisomers often exhibit pronounced differences in pharmacological activity and toxicity.[1] The direct separation of these enantiomers by high-performance liquid chromatography (HPLC) is the most effective method for their analysis, with the choice of chiral stationary phase (CSP) being the pivotal factor for success.[2][3]
This guide provides a comparative analysis of the primary classes of CSPs used for amine separation. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols to streamline method development.
The Pillars of Chiral Recognition: A Mechanistic Overview
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector.[4] For a successful separation, a minimum of three points of interaction between the analyte and the CSP are required, with at least one of these interactions being stereochemically dependent.[5] The diverse nature of amine-containing compounds necessitates a variety of CSPs, each with unique chiral recognition mechanisms.
A Comparative Look at Key Chiral Stationary Phases
The most successful and widely used CSPs for amine separation can be categorized into four main classes: polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type (donor-acceptor), and crown ether-based phases. Each class offers distinct advantages and operates under different optimal conditions.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[6] Their broad applicability stems from a combination of interaction modes, including hydrogen bonding, π-π interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.[2][6]
Mechanism of Action: For amines, the primary interactions involve hydrogen bonding between the amino group of the analyte and the carbamate groups on the polysaccharide derivative. The presence of aromatic rings in either the analyte or the CSP facilitates π-π interactions, which are also crucial for chiral recognition.
Performance and Applications: These CSPs are highly effective for a wide range of chiral amines, from simple aliphatic to complex polycyclic structures.[7] Coated-type CSPs, such as Chiralcel OD-H, have shown excellent performance in resolving NBD-derivatized chiral amines.[2] For α-amino acid esters, amylose-based CSPs like Chiralpak AD-H often provide superior separation.[2] In general, coated-type CSPs may offer better enantioselectivity than their covalently bonded counterparts for the same chiral selector.[2]
Typical Mobile Phases: Normal-phase chromatography using hexane/alcohol mixtures is common.[3] For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution.[3][7] Reversed-phase conditions can also be employed, offering compatibility with mass spectrometry.[8]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers and a variety of functional groups, making them exceptionally versatile CSPs.[9][10] Their basket-like shape allows for inclusion complexation, while the presence of amino, carboxyl, hydroxyl, and aromatic groups enables a multitude of interactions.[9]
Mechanism of Action: Chiral recognition is a multifactorial process involving ionic interactions, hydrogen bonding, and π-π interactions. The amphoteric nature of these selectors allows for the separation of both acidic and basic compounds. For amines, the primary amino group can interact with the carboxylic acid functions of the selector.
Performance and Applications: Vancomycin-based CSPs are effective for the separation of primary amines and their derivatives.[11] Teicoplanin-based CSPs are particularly well-suited for the enantioseparation of amino acids.[9][11] These columns can be operated in reversed-phase, normal-phase, and polar organic modes, often exhibiting complementary selectivity.[11]
Typical Mobile Phases: Reversed-phase conditions are common, often with methanol or acetonitrile as the organic modifier.[12] Mobile phase additives like triethylammonium acetate (TEAA) are frequently used to improve peak shape and selectivity.[13]
Pirkle-Type (Donor-Acceptor) CSPs
Developed by William H. Pirkle, these CSPs are based on a small chiral molecule covalently bonded to a silica support.[5] The chiral selector typically contains a π-electron-rich (donor) or π-electron-deficient (acceptor) aromatic ring.[5]
Mechanism of Action: The primary mechanism of chiral recognition is the formation of a charge-transfer complex through π-π interactions between the analyte and the CSP.[5] Hydrogen bonding and dipole-dipole interactions also play a significant role.[5][14] For effective separation, the analyte should possess a complementary π-system and hydrogen bonding sites.
Performance and Applications: Pirkle-type CSPs are particularly effective for the separation of N-acylated amines and amino acid derivatives.[14] The Whelk-O 1 column, which has both π-acceptor and π-donor characteristics, is one of the most versatile Pirkle-type CSPs.[5] Recent advancements have led to the development of Pirkle-type CSPs on sub-2 micron and core-shell particles, enabling ultra-fast, high-efficiency separations.[15]
Typical Mobile Phases: Normal-phase conditions with hexane/alcohol mobile phases are most common. These CSPs are also compatible with reversed-phase and supercritical fluid chromatography (SFC) conditions.[5]
Crown Ether-Based CSPs
Crown ether-based CSPs are highly selective for the enantioseparation of compounds containing a primary amino group.[16] The chiral selector is a crown ether molecule, typically (18-crown-6)-tetracarboxylic acid, covalently bonded to silica gel.[16]
Mechanism of Action: Chiral recognition is based on the formation of an inclusion complex between the protonated primary amino group (R-NH3+) of the analyte and the cavity of the crown ether.[16][17] The interaction is stabilized by hydrogen bonding. Side groups on the crown ether provide steric hindrance and additional interaction points, contributing to enantioselectivity.[16]
Performance and Applications: These CSPs are ideal for the separation of primary amines, amino acids, and amino alcohols.[16] They are available in both enantiomeric forms, allowing for the inversion of elution order, which can be advantageous for preparative separations.[16] However, they require acidic mobile phases to ensure the protonation of the primary amine, which can be a limitation for some applications.[18]
Typical Mobile Phases: Reversed-phase chromatography is typically used, with an acidic aqueous mobile phase to protonate the amine.[18]
Comparative Performance Data
The following table summarizes the general performance characteristics of the different CSP types for amine separation. It is important to note that the optimal CSP for a specific analyte must be determined empirically.
CSP Type
Primary Interaction Mechanisms
Typical Amine Analytes
Common Mobile Phase Modes
Key Advantages
Limitations
Polysaccharide-Based
Hydrogen bonding, π-π interactions, inclusion
Wide variety of primary, secondary, and tertiary amines
Limited to primary amines, requires acidic mobile phase[18]
Experimental Protocols and Method Development
A systematic approach to method development is crucial for achieving successful chiral separations. The following workflow provides a general guideline for screening and optimizing a separation.
General Screening Protocol
Analyte Characterization: Determine the structure and pKa of the amine analyte. This will inform the initial choice of CSP and mobile phase.
Initial Column Selection: Based on the analyte structure, select two to three columns from different CSP classes for initial screening. For a novel compound with unknown characteristics, a polysaccharide-based column is often a good starting point due to its broad applicability.[20]
Mobile Phase Screening:
Normal Phase: Start with a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% DEA for basic amines.[3]
Reversed Phase: Use a mobile phase of acetonitrile/water with a buffer such as ammonium bicarbonate or acetate.[8]
Polar Organic: A mobile phase of acetonitrile/methanol can be effective.[21]
Initial Screening Run: Perform an isocratic elution at a flow rate of 1.0 mL/min for a standard 4.6 x 250 mm column. Monitor the separation by UV or mass spectrometry.
Evaluation: Assess the results for any signs of separation (e.g., peak broadening, shoulder, or partial separation).
Optimization Protocol
If partial separation is observed, the following parameters can be adjusted to improve resolution:
Mobile Phase Composition: Vary the ratio of the strong to weak solvent. In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity.[22]
Additives: The type and concentration of the additive are critical. For basic amines in normal phase, varying the concentration of DEA or trying an alternative like triethylamine (TEA) can be beneficial. For acidic mobile phases, trifluoroacetic acid (TFA) is a common choice.[3][18]
Temperature: Decreasing the column temperature generally increases enantioselectivity, while increasing the temperature can improve peak efficiency.[23]
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min), which can enhance resolution.[23]
Visualizing the Workflow and Mechanisms
CSP Selection Workflow
Caption: CSP selection workflow for chiral amine separation.
Chiral Recognition Mechanisms
Caption: Simplified interaction models for different CSPs.
Conclusion
The selection of an appropriate chiral stationary phase is paramount for the successful separation of amine enantiomers. While polysaccharide-based CSPs offer the broadest applicability, macrocyclic glycopeptide, Pirkle-type, and crown ether-based phases provide unique selectivities for specific classes of amines. A systematic screening approach, coupled with a thorough understanding of the underlying chiral recognition mechanisms, will empower researchers to develop robust and efficient separation methods. This guide serves as a foundational resource to navigate the complexities of chiral amine separations and to make informed decisions in the pursuit of enantiomerically pure compounds.
References
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. (2021, June 3). Retrieved from [Link]
Chiral Recognition Mechanisms - ACS Publications. (2006, April 1). Retrieved from [Link]
Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. (2022, December 19). Retrieved from [Link]
Crown-Ether Chiral Stationary Phases - Regis Technologies. Retrieved from [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]
Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography - PubMed. (2007, April 15). Retrieved from [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022, April 15). Retrieved from [Link]
Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC. Retrieved from [Link]
Chiral HPLC Method Development. Retrieved from [Link]
Chiral recognition mechanism studies of Tyr‐Arg‐Phe‐Lys‐NH 2 tetrapeptide on crown ether‐based chiral stationary phase | Request PDF - ResearchGate. Retrieved from [Link]
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - Analyst (RSC Publishing). Retrieved from [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. (2025, August 6). Retrieved from [Link]
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. Retrieved from [Link]
Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography - PMC. (2022, December 22). Retrieved from [Link]
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. Retrieved from [Link]
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - MDPI. (2021, January 18). Retrieved from [Link]
A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC | American Laboratory. (2023, September 26). Retrieved from [Link]
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - MDPI. (2024, April 26). Retrieved from [Link]
Chiral separation by ligand-exchange - SciSpace. Retrieved from [Link]
Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. (2017, June 30). Retrieved from [Link]
Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated - SZTE Publicatio Repozitórium. (2022, June 26). Retrieved from [Link]
HPLC/UHPLC Technical Tip. Level: Intermediate. A Systematic Approach to Chiral Screening and Method Development. Retrieved from [Link]
Chiral recognition mechanism studies of Tyr-Arg-Phe-Lys-NH2 tetrapeptide on crown ether-based chiral stationary phase - PubMed. (2023, September 12). Retrieved from [Link]
Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. Retrieved from [Link]
(PDF) Chiral separation by ligand-exchange - ResearchGate. Retrieved from [Link]
Chiral ligand exchange high-speed countercurrent chromatography: mechanism, application and comparison with conventional liquid chromatography in enantioseparation of aromatic α-hydroxyl acids - PMC. (2015, September 19). Retrieved from [Link]
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - Repository. Retrieved from [Link]
Chiral HPLC Separations - Phenomenex. Retrieved from [Link]
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC. (2022, February 3). Retrieved from [Link]
Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. Retrieved from [Link]
Comparative Guide: Quantification of 2-(4-methoxyphenyl)propan-1-amine (PMA) in Biological Matrices
Executive Summary 2-(4-methoxyphenyl)propan-1-amine , commonly known as para-methoxyamphetamine (PMA) , is a serotonergic amphetamine derivative with a narrow therapeutic index and high toxicity profile. Often illicitly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-methoxyphenyl)propan-1-amine , commonly known as para-methoxyamphetamine (PMA) , is a serotonergic amphetamine derivative with a narrow therapeutic index and high toxicity profile. Often illicitly distributed as "Ecstasy" (MDMA), PMA is associated with severe hyperthermia and serotonin syndrome.
Accurate quantification in biological matrices (whole blood, plasma, urine) is critical for forensic toxicology and pharmacokinetic analysis. This guide compares the Targeted Mixed-Mode Cation Exchange (MCX) SPE coupled with LC-MS/MS —the recommended "Gold Standard"—against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and rapid Protein Precipitation (PPT) workflows.
Part 1: The Analytical Challenge
Chemical & Metabolic Context
PMA is a primary amine (pKa ~9.8), making it highly amenable to cation exchange mechanisms. However, forensic analysis faces two distinct hurdles:
Co-ingestion Complexity: PMA is frequently found alongside PMMA (para-methoxymethamphetamine) and MDMA. While not strictly isobaric (PMA: 165.2 Da; PMMA: 179.2 Da), high concentrations of co-analytes can cause significant ion suppression in electrospray ionization (ESI).
Metabolic Instability: PMA undergoes O-demethylation via CYP2D6 to form 4-hydroxyamphetamine (4-HA). Poor sample preservation can lead to degradation or hydrolysis of conjugated metabolites, skewing quantification.
The "Isobaric" Trap
While PMA and PMMA differ by a methyl group, PMA has structural isomers (2-methoxyamphetamine and 3-methoxyamphetamine) that share the same precursor ion (
166.1) and similar fragmentation patterns. Chromatographic resolution is non-negotiable.
Part 2: Comparative Methodology
We evaluate three distinct workflows. The MCX-LC-MS/MS approach is positioned here as the superior methodology for regulated forensic applications.
Mechanism: Utilizes a polymeric sorbent with both reverse-phase (retention of the phenyl ring) and strong cation exchange (retention of the protonated amine) functionalities.
Why it wins: The "Wash 2" step (organic solvent with basic pH) allows for the elution of neutrals and acids while the PMA remains ionically bound. This results in the cleanest extract and lowest matrix effect.
Operational Safety and Disposal Guide for 2-(4-methoxyphenyl)propan-1-amine Hydrochloride
As a Senior Application Scientist, I emphasize that laboratory safety is not merely a checklist, but a self-validating system of chemical logic. Understanding the mechanistic behavior of a compound is the first step in d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I emphasize that laboratory safety is not merely a checklist, but a self-validating system of chemical logic. Understanding the mechanistic behavior of a compound is the first step in designing foolproof operational and disposal protocols.
This comprehensive guide outlines the precise handling, containment, and disposal procedures for 2-(4-methoxyphenyl)propan-1-amine hydrochloride , ensuring operational excellence, environmental protection, and strict regulatory compliance.
Mechanistic Toxicology & Chemical Profiling
2-(4-methoxyphenyl)propan-1-amine hydrochloride is a primary amine salt utilized in advanced drug development and synthetic chemistry. Its specific physicochemical behaviors dictate strict laboratory handling parameters.
Causality of Hazard: Because the compound is a hydrochloride salt of a methoxy-substituted phenethylamine derivative, it is highly hygroscopic. When exposed to ambient humidity, the powder can cake and subsequently form fine, respirable dust when mechanically disturbed during weighing or transfer[1]. Inhalation of this dust causes acute respiratory tract irritation.
Thermal Reactivity: Under extreme heat or fire conditions, the salt undergoes thermal decomposition. This process cleaves the molecule, releasing highly toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon monoxide (CO)[1][2].
Ecotoxicity: While organic amine salts are highly water-soluble, introducing them into the sanitary sewer can disrupt local aquatic ecosystems and wastewater treatment microbial balances. Therefore, complete environmental isolation is required[3][4].
Table 1: Physicochemical Properties and Hazard Profile
To prevent aerosolization and dermal exposure, all handling must be self-validating—meaning the operational environment itself prevents exposure even if a primary container fails.
Table 2: Regulatory and PPE Specifications
Operational Requirement
Standard / Regulation
Specification
Eye Protection
OSHA 29 CFR 1910.133
Chemical splash goggles or full face shield.
Respiratory Protection
OSHA 29 CFR 1910.134
NIOSH-approved N95 or P100 particulate respirator.
High-temperature incineration with an exhaust scrubber.
Step-by-Step Handling Protocol:
Environmental Preparation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm[5].
PPE Donning: Personnel must wear a lab coat, chemical-resistant gloves (Nitrile, minimum 4 mil thickness), and safety goggles compliant with OSHA standards[2]. If engineering controls are unavailable or compromised, an air-purifying respirator is mandatory[5].
Material Transfer: Use anti-static weighing boats and spatulas. Because the material is hygroscopic, minimize the time the primary container is open to the ambient atmosphere to prevent caking and subsequent aerosolization.
Decontamination: After transfer, wipe down the exterior of the sealed primary container and the work surface with a 70% ethanol solution to neutralize and capture residual trace dust.
Step-by-Step Disposal Protocols
Under the Resource Conservation and Recovery Act (RCRA), while this specific chemical may not be explicitly P- or U-listed, its toxicity and irritant properties require it to be managed rigorously as a characteristic hazardous waste[6][7].
Protocol A: Solid Waste Disposal (Powders and Heavily Contaminated Materials)
Collection: Sweep or carefully vacuum (using a dedicated HEPA-filtered vacuum) any solid waste. Crucial: Do not use compressed air or dry sweeping methods that generate dust[2].
Containment: Place the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 2-(4-methoxyphenyl)propan-1-amine hydrochloride (Toxic, Irritant)."
Routing: Transfer the sealed container to the institutional Environmental Health and Safety (EHS) staging area for high-temperature incineration at an approved RCRA facility[3][4].
Protocol B: Aqueous Waste Management
Segregation: Do not mix aqueous amine waste with halogenated organic solvents or strong oxidizing agents, as this can trigger exothermic reactions or the release of toxic gases[8].
pH Adjustment: If the aqueous solution is highly acidic due to the hydrochloride salt, carefully neutralize it to a pH between 6.0 and 8.0 using dilute sodium hydroxide (NaOH) before final packaging[8]. Note: Do not discharge the neutralized solution down the drain.
Packaging: Store the aqueous waste in a vented HDPE carboy to prevent pressure buildup from ambient temperature fluctuations.
Disposal: Submit to EHS for chemical destruction or incineration[4].
Decision tree for segregating 2-(4-methoxyphenyl)propan-1-amine hydrochloride waste.
Emergency Spill Response
A self-validating spill protocol ensures that containment occurs before the hazard can spread to unprotected personnel or the environment.
Step-by-Step Spill Cleanup:
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.
Protect: Don appropriate PPE, including a particulate respirator if the spill is outside a ventilated enclosure[9].
Contain: Cover the spilled powder with an inert, dust-suppressing absorbent material (e.g., damp sand or vermiculite) to prevent aerosolization[2].
Collect: Use a non-sparking tool to scoop the mixture into a hazardous waste container.
Wash: Wash the spill area with copious amounts of water and a mild detergent, collecting the wash water as aqueous hazardous waste[10].
Workflow for containment and cleanup of 2-(4-methoxyphenyl)propan-1-amine HCl spills.
References
Material Safety Data Sheet: Amine hydrochlorides
Source: Cole-Parmer
URL:[Link]
Management of Waste - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) / National Academies Press
URL:[Link]
40 CFR Part 261 - Identification and Listing of Hazardous Waste
Source: U.S. Environmental Protection Agency (EPA) / eCFR
URL:[Link]
Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Occupational Safety and Health Standards: Eye and Face Protection (29 CFR 1910.133)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Compound Identity: 2-(4-methoxyphenyl)propan-1-amine hydrochloride
Chemical Class: Substituted Phenethylamine / Amphetamine Isomer
Primary Hazard: Bioactive Amine Salt. Treat as a Potent CNS Active Agent and Mucosal Irritant .
As a specific structural isomer of methoxylated phenethylamines (distinct from, but structurally related to, paramethoxyamphetamine or PMA), this compound lacks extensive, compound-specific toxicological datasets. Therefore, Read-Across Safety Protocols must be applied. We assume the toxicity profile of the broader phenethylamine class: high bioavailability, potential sympathomimetic activity, and significant irritation to mucous membranes due to the hydrochloride salt form.
Core Directive: Do not rely solely on PPE. Engineering controls (containment) are the primary defense. PPE is the redundancy layer.
Hazard Identification & Risk Assessment
The hydrochloride salt form increases water solubility, facilitating rapid absorption across mucous membranes (eyes, nose, throat).
Inhalation of dust triggers rapid systemic absorption.
Physical
Hygroscopic Solid: Absorbs moisture.
Clumping leads to weighing inaccuracies and potential spillage.
Personal Protective Equipment (PPE) Matrix
This protocol utilizes a Barrier-Redundancy Approach .
A. Respiratory Protection (Critical)
Primary Control: All open-container handling (weighing, solubilization) must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .
Secondary Defense (Outside Hood): If hood access is compromised (e.g., spill cleanup outside containment), use a Full-Face Respirator with P100 (HEPA) cartridges .
Why: N95 masks are insufficient for high-potency pharmaceutical intermediates as they do not seal against the face strictly enough to prevent edge-leakage of fine particulates.
B. Dermal Protection
Glove Protocol: Double-gloving is mandatory.
Inner Layer: Nitrile (0.11 mm / 4 mil). Visual indicator color (e.g., blue/purple) preferred.
Outer Layer: Long-cuff Nitrile or Polychloroprene (minimum 0.15 mm / 6 mil).
Change Frequency: Immediately upon splash; every 2 hours of continuous handling.
Body: Lab coat (buttoned to neck) + Chemical-resistant apron (Tyvek or PVC) during stock solution preparation.
C. Ocular Protection
Requirement: Chemical Splash Goggles (indirect venting).
Contraindication: Standard safety glasses are insufficient . The hydrochloride dust can drift around side-shields, dissolving in the tear film to cause acute ocular burns.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
Static Control: Use an ionizing anti-static gun on the weighing boat before dispensing. HCl salts are prone to static charge, causing "fly-away" powder.
Taring: Tare the balance with the weighing boat inside the enclosure.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
Sealing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which compromises the seal).
Phase 2: Solubilization
Solvent Choice: Water, DMSO, or Methanol.
Exotherm Management: Add the solvent to the powder slowly. Amine salts can exhibit mild heats of solution.
Vortexing: Ensure the vessel is capped tightly before vortexing. Do not use Parafilm alone as a primary seal for bioactive amines.
Phase 3: Decontamination
Immediate Clean: Wipe balance surfaces with a wet paper towel (water) followed by ethanol. The water solubilizes the salt; ethanol removes organic residues.
Indicator Check: If available, use a pH strip on the wet surface to ensure no acidic residue remains.
Visualization: PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and containment availability.
Disposal & Waste Management
Crucial Rule: Never dispose of bioactive amine salts down the drain. They are toxic to aquatic life and can persist in water systems.
Waste Stream
Composition
Treatment Method
Solid Waste
Contaminated gloves, weighing boats, paper towels.
Double-bag in clear polyethylene bags. Label as "Toxic Solid Waste." Incinerate.
Liquid Waste (Aqueous)
Solutions in water/buffer.
Adjust pH to >10 (using NaOH) to liberate the free amine, then dispose into High BTU Organic Waste for incineration.
Liquid Waste (Organic)
Solutions in DMSO/Methanol.
Segregate into Halogenated or Non-Halogenated solvent waste streams based on the solvent.
Emergency Response
Inhalation: Move to fresh air immediately. The HCl salt may cause bronchospasm. Seek medical evaluation if coughing persists.
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use ethanol on skin (increases absorption).
Eye Contact: Flush for 15 minutes. Do not rub. The crystals are abrasive and corrosive.
References & Authority
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenethylamine Derivatives.Link
Sigma-Aldrich (Merck). Safety Data Sheet: Phenethylamine Hydrochloride (Analogous Class Data).Link
Cayman Chemical. Safety Data Sheet: 4-methoxy-Amphetamine (Structural Analog).Link
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Link
(Note: Direct SDS for the specific "propan-1-amine" isomer is rare in public repositories; safety protocols above are derived from the "Read-Across" principle using validated data for the 4-methoxy-phenethylamine class.)